CPTH2 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWZAKKCNHATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of CPTH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH2 hydrochloride, a potent inhibitor of histone acetyltransferases (HATs), has emerged as a significant molecule in the fields of oncology and molecular biology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, and its dysregulation is implicated in various diseases, including cancer. CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) has been identified as a selective inhibitor of the Gcn5 (General control non-derepressible 5) HAT, and it also exhibits inhibitory activity against p300, another important HAT.[1][2] Its ability to induce apoptosis and reduce the invasive potential of cancer cells has positioned it as a promising candidate for further therapeutic development.[2] This document details the scientific journey of this compound, from its synthesis to its cellular effects.
Discovery of CPTH2
CPTH2 was identified through a phenotypic screening of newly synthesized thiazole derivatives in the budding yeast Saccharomyces cerevisiae.[1] The screening was designed to identify compounds that induced growth inhibition in yeast strains with deleted genes for known histone acetyltransferases. A notable inhibitory effect on the growth of a gcn5Δ strain led to the selection of CPTH2.[1] This discovery highlighted a specific chemical-genetic interaction between CPTH2 and the Gcn5p-dependent functional network.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar 2-hydrazinyl-thiazole derivatives.[3][4]
Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Cyclopentylidenethiosemicarbazone
-
To a solution of thiosemicarbazide (10 mmol) in ethanol (50 mL), add a catalytic amount of glacial acetic acid (0.1 mL).
-
To this mixture, add cyclopentanone (10 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield cyclopentylidenethiosemicarbazone.
Step 2: Synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-(4-chlorophenyl)thiazole (CPTH2 Free Base)
-
Dissolve cyclopentylidenethiosemicarbazone (10 mmol) in ethanol (50 mL).
-
To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[3]
-
After cooling, the precipitate formed is filtered.
-
The solid is washed with ethanol and dried to yield the crude CPTH2 free base.
-
The crude product may be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
-
Dissolve the purified CPTH2 free base (5 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.[5]
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its inhibition of HAT enzymes.
Inhibition of Histone Acetyltransferases
CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[2] It also shows inhibitory effects on p300.[2] This inhibition is believed to occur through a substrate-competitive mechanism.
Signaling Pathways
The inhibitory action of CPTH2 on Gcn5 and p300 disrupts downstream signaling pathways that are critical for cell survival and proliferation.
Caption: The inhibitory effect of CPTH2 on Gcn5 and p300 signaling pathways.
Cellular Effects
-
Anti-proliferative Activity: CPTH2 has been shown to decrease cell proliferation in a time-dependent manner.[2]
-
Induction of Apoptosis: Treatment with CPTH2 leads to a significant increase in the apoptotic cell population.[2]
-
Inhibition of Cell Invasion and Migration: CPTH2 is capable of counteracting the invasion and migration of cancer cells in culture.[2]
-
Antifungal Activity: CPTH2 has demonstrated potent antifungal activity, particularly against Candida species.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of CPTH2.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Gcn5p) | 0.8 mM | In vitro HAT assay | [1] |
| Effective Concentration (Cell Proliferation) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Apoptosis) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Invasion/Migration) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Histone H3 Acetylation in yeast) | 0.6, 0.8 mM | S. cerevisiae | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from general radioisotope-based HAT assays.
Caption: A typical workflow for an in vitro HAT assay.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), histone H3 peptide (substrate), and [3H]-acetyl-CoA.
-
Enzyme Addition: Add recombinant Gcn5 or p300 enzyme to the reaction mixture.
-
Inhibitor Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.
-
Washing: Wash the filter papers multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Detection: Place the dried filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT inhibition for each CPTH2 concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Treatment: Treat cells with this compound (e.g., 100 µM) for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Invasion (Transwell) Assay
-
Chamber Preparation: Use Transwell inserts with a Matrigel-coated membrane for the invasion assay.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
-
Chemoattractant and Treatment: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
-
Data Analysis: Compare the number of invading cells in the CPTH2-treated group to the control group.
Conclusion
This compound is a valuable tool for studying the roles of Gcn5 and p300 in cellular processes and represents a promising scaffold for the development of novel anti-cancer and antifungal agents. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this potent HAT inhibitor in their studies. The detailed protocols and compiled data herein should facilitate further investigation into the therapeutic potential of CPTH2 and its derivatives. the therapeutic potential of CPTH2 and its derivatives.
References
- 1. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 6. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of CPTH2 Hydrochloride on Clear Cell Renal Cell Carcinoma Invasiveness: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and effects of CPTH2 hydrochloride, a histone acetyltransferase (HAT) inhibitor, on the invasiveness of clear cell renal cell carcinoma (ccRCC), the most common and aggressive form of kidney cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and nephrology.
Introduction to Clear Cell Renal Cell Carcinoma and the Therapeutic Target
Clear cell renal cell carcinoma is characterized by its high metastatic potential, which is a major contributor to its poor prognosis.[1][2] The invasiveness of ccRCC is a complex process involving the degradation of the extracellular matrix (ECM), altered cell adhesion, and increased cell motility. A key process driving this is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.
Recent research has identified the histone acetyltransferase p300 (KAT3B) as a promising therapeutic target in ccRCC.[3][4] p300 is an epigenetic regulator that plays a crucial role in gene expression by acetylating histone proteins, thereby altering chromatin structure. In ccRCC, aberrant p300 activity is associated with tumor progression. This compound is a potent and selective inhibitor of p300, demonstrating significant anti-tumor effects in preclinical studies.[1][3][4]
Mechanism of Action of this compound in ccRCC
This compound exerts its anti-invasive effects in ccRCC primarily through the inhibition of the histone acetyltransferase p300.[3][4] This inhibition leads to a downstream cascade of molecular events that collectively reduce the metastatic potential of ccRCC cells.
Epigenetic Modulation: Histone Hypoacetylation
The primary mechanism of CPTH2 is the direct inhibition of p300's catalytic activity. This leads to a significant reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark associated with active gene transcription.[2][3] The hypoacetylation of H3K18 results in a more condensed chromatin structure, leading to the transcriptional repression of genes involved in cell invasion and migration.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KAT3B-p300 and H3AcK18/H3AcK14 levels are prognostic markers for kidney ccRCC tumor aggressiveness and target of KAT inhibitor CPTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAT3B-p300 and H3AcK18/H3AcK14 levels are prognostic markers for kidney ccRCC tumor aggressiveness and target of KAT inhibitor CPTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Histone Acetyltransferase (HAT) Assay Protocol for CPTH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to conserved lysine residues on histone proteins, HATs neutralize the positive charge of the lysine, weakening the histone-DNA interaction and leading to a more open chromatin structure that is accessible to transcription factors.[1][2] The aberrant activity of HATs is implicated in various diseases, including cancer, making them a significant target for therapeutic development.[2]
CPTH2 (Cyclopentylidene-[4-(4ʹ-chlorophenyl)thiazol-2-yl)hydrazone) hydrochloride is a cell-permeable and potent inhibitor of histone acetyltransferases.[3][4] It has been shown to selectively inhibit the Gcn5 (General control non-derepressible 5) HAT, and also shows activity against p300 (KAT3B).[1][3][4] The inhibitory mechanism against Gcn5 is competitive with the histone H3 substrate.[1][5] This application note provides a detailed protocol for an in vitro, fluorescence-based HAT assay to characterize the inhibitory activity of CPTH2 hydrochloride.
Assay Principle
The fluorometric in vitro HAT assay quantifies the enzymatic activity of a HAT (e.g., recombinant Gcn5) by measuring a product of the acetylation reaction. The HAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone substrate (e.g., H3 peptide). This reaction produces two products: the acetylated histone peptide and Coenzyme A with a free sulfhydryl group (CoA-SH).[6] A developer reagent, which is non-fluorescent, is then added to the reaction. This reagent reacts specifically with the free thiol group of CoA-SH to yield a highly fluorescent product.[6] The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus correlates with the HAT activity. The inhibitory effect of compounds like this compound is determined by measuring the reduction in fluorescence in their presence.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against specific HAT enzymes. The following table summarizes the available quantitative data.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| CPTH2 | Gcn5P | In Vitro HAT Assay | 800 µM | [3] |
| CPTH2 | p300 (KAT3B) | Cell-based assays | In vitro IC50 not specified. Inhibition of p300 is reported to decrease invasiveness of ccRCC cell lines. | [1][4] |
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorometric HAT assay to determine CPTH2 inhibitory activity.
Detailed Experimental Protocol
This protocol is based on the principles of commercially available fluorometric HAT assay kits and is designed for determining the IC50 value of this compound.[1][6]
Required Materials
-
Reagents:
-
This compound (dissolved in DMSO to make a 50 mM stock solution)
-
Recombinant human Gcn5 (or other HAT enzyme)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Histone H3 Peptide Substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT Developer (Thiol-reactive fluorescent probe)
-
Deionized water
-
-
Equipment:
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
-
Incubator set to 30°C
-
Multichannel pipettes and sterile pipette tips
-
Reagent Preparation
-
HAT Assay Buffer: Prepare the buffer as described above. Keep on ice.
-
This compound: Prepare a serial dilution of the 50 mM CPTH2 stock solution in DMSO. Then, further dilute these stocks into HAT Assay Buffer to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration in all wells is constant and low (e.g., ≤1%).
-
HAT Enzyme: Dilute the recombinant Gcn5 enzyme to the desired working concentration in HAT Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment but is typically in the ng/µL range. Keep on ice.
-
Substrates:
-
Reconstitute the H3 Peptide and Acetyl-CoA in HAT Assay Buffer to their respective working concentrations. Keep on ice.
-
Assay Procedure
-
Plate Setup: Add reagents to the wells of a 96-well plate in the following order. Prepare wells for a negative control (no enzyme), a positive control (no inhibitor), and the test compound (CPTH2) at various concentrations.
| Well Type | Reagent | Volume (µL) |
| All Wells | HAT Assay Buffer | Variable (to 50 µL final) |
| Test Wells | CPTH2 (serial dilutions) | 5 |
| Positive Control | DMSO Vehicle Control | 5 |
| All Wells | H3 Peptide Substrate | 10 |
| All except Neg. Ctrl | HAT Enzyme (Gcn5) | 10 |
| Negative Control | HAT Assay Buffer | 10 |
-
Pre-incubation: Mix the contents of the wells gently. Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well, add 10 µL of the Acetyl-CoA solution to start the reaction. The final volume in each well should be 50 µL.
-
Reaction Incubation: Mix gently and incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Add 50 µL of the HAT Developer solution to each well. This stops the enzymatic reaction and begins the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate wavelengths (e.g., Excitation at 535 nm, Emission at 587 nm).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading from the negative control wells (no enzyme) from all other readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CPTH2: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_PositiveControl))
-
Determine IC50: Plot the percent inhibition against the logarithm of the CPTH2 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce HAT activity by 50%. of the inhibitor required to reduce HAT activity by 50%.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Histone Acetyltransferase p300 by Cyclopentenone Prostaglandin Δ12-PGJ2 through Covalent Binding to Cys1438 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPTH2 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/KAT3B enzymes.[1][2] Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is frequently observed in cancer.[2] By inhibiting HATs, this compound modulates the acetylation of histones, primarily histone H3, leading to downstream effects on gene transcription and cellular processes.[1][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and available data on its efficacy.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of Gcn5 and p300 histone acetyltransferases.[1][2] This inhibition is competitive with the histone substrate.[2] The primary consequence of this inhibition is a reduction in the acetylation of histone H3.[1] This hypoacetylation of histones leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors. This, in turn, alters the expression of genes involved in cell proliferation, survival, and invasion. The downstream effects observed in cancer cell lines include a decrease in cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line Type | Concentration | Incubation Time | Observed Effect | Reference |
| Clear Cell Renal Carcinoma (ccRCC) | 100 µM | 12, 24, 48 hours | Decreased cell proliferation.[1][2] | [1][2] |
| Clear Cell Renal Carcinoma (ccRCC) | 100 µM | 48 hours | Drastic increase in apoptotic/dead cell population.[1][2] | [1][2] |
| Clear Cell Renal Carcinoma (ccRCC) - 786-O | 100 µM | 24, 48 hours | Counteracted invasion and migration.[1] | [1] |
| General Cancer Cell Lines | Not Specified | Not Specified | Induces apoptosis and decreases invasiveness.[1][2] | [1][2] |
Note: The IC50 value for CPTH2 in the fungal species Candida albicans has been reported as 3.0 µM, though this is not in a cancer cell line.[4]
Mandatory Visualizations
References
Application Notes and Protocols for CPTH2 Hydrochloride in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2) hydrochloride in antifungal research, with a specific focus on its activity against Candida species. Detailed protocols for key experiments are provided to facilitate the investigation of its antifungal properties in a laboratory setting.
Introduction
CPTH2 hydrochloride is a known inhibitor of the Gcn5 histone acetyltransferase (HAT).[1] Recent studies have unveiled its potent antifungal activity, particularly against CTG clade Candida species, including the major human pathogen Candida albicans.[1][2] Notably, its mechanism of antifungal action appears to be independent of Gcn5 inhibition, suggesting a novel mode of action that warrants further investigation.[1] CPTH2 has been shown to be fungicidal and can protect macrophages from Candida-mediated cell death, highlighting its therapeutic potential.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the antifungal activity of this compound.
Table 1: In Vitro Susceptibility of Candida albicans to this compound
| Assay Type | Strain | Medium | Key Parameter | Value |
| Liquid Growth Inhibition | C. albicans (wild-type) | YPD | IC50 | 3.0 µM |
| Liquid Growth Inhibition | C. albicans (wild-type) | RPMI | - | Efficient growth inhibition observed |
| Fungicidal Activity | C. albicans (wild-type) | YPD | - | Time-dependent reduction in viability at 10 µM |
Table 2: Antifungal Spectrum of this compound
| Fungal Species | CTG Clade Member | Growth Inhibition by CPTH2 (50 µM) |
| Candida albicans | Yes | Strong Inhibition |
| Candida dubliniensis | Yes | Inhibition |
| Candida tropicalis | Yes | Inhibition |
| Candida parapsilosis | Yes | Inhibition |
| Saccharomyces cerevisiae | No | No Effect |
| Candida glabrata | No | No Effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against Candida albicans.
Materials:
-
This compound
-
Candida albicans strain
-
Yeast Extract-Peptone-Dextrose (YPD) broth
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans overnight in YPD broth at 30°C with shaking.
-
Dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the CPTH2 stock solution in YPD broth in a 96-well plate to achieve the desired final concentrations.
-
-
Incubation:
-
Add the prepared C. albicans inoculum to each well of the 96-well plate containing the serially diluted CPTH2.
-
Include a positive control (no drug) and a negative control (no cells).
-
Incubate the plate at 30°C for 24 hours.
-
-
Data Acquisition:
-
Measure the OD600 of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD600 of the negative control from all other readings.
-
Normalize the data to the positive control (100% growth).
-
Plot the percentage of growth inhibition against the log of the CPTH2 concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Fungicidal Activity Assay (Time-Kill Assay)
This protocol is used to determine if this compound has a fungistatic or fungicidal effect on Candida albicans.
Materials:
-
This compound
-
Candida albicans strain
-
YPD broth
-
YPD agar plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans to the logarithmic phase in YPD broth.
-
Dilute the culture to a starting concentration of approximately 1 x 10^5 cells/mL in fresh YPD broth.
-
-
Treatment:
-
Add this compound to the cell suspension at the desired concentration (e.g., 10 µM).
-
Include a no-drug control.
-
Incubate the cultures at 30°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 3, and 6 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto YPD agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 30°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
A significant reduction in CFU/mL over time in the CPTH2-treated sample compared to the control indicates fungicidal activity.
-
Protocol 3: Macrophage Protection Assay
This protocol assesses the ability of this compound to protect macrophages from Candida albicans-induced cell death.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)
-
Candida albicans strain
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into a 96-well plate at a density of 2.5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
-
Infection and Treatment:
-
Prepare a suspension of logarithmically growing C. albicans in cell culture medium.
-
Add C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 2 (e.g., 5 x 10^4 C. albicans cells).
-
Simultaneously, add this compound at various concentrations to the wells.
-
Include controls for untreated macrophages, macrophages with C. albicans only, and macrophages with CPTH2 only.
-
-
Incubation:
-
Co-incubate the cells for 18 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cytotoxicity Assessment:
-
Measure the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to a lysis control.
-
A reduction in LDH release in the presence of CPTH2 indicates protection of macrophages from Candida-induced cell death.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of CPTH2 antifungal activity in C. albicans.
Experimental Workflow
Caption: Workflow for evaluating the antifungal properties of CPTH2.
Logical Relationship
Caption: Species selectivity of this compound's antifungal activity.Caption: Species selectivity of this compound's antifungal activity.
References
Application Notes and Protocols for CPTH2 Hydrochloride in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300 enzymes.[1] By inhibiting these key epigenetic modulators, this compound has been shown to induce apoptosis, reduce cell proliferation, and decrease the invasive potential of cancer cells.[1][2] This application note provides a comprehensive overview of the use of this compound in combination with standard chemotherapeutic agents, a strategy aimed at enhancing anti-cancer efficacy and overcoming drug resistance. The combination of epigenetic drugs like this compound with DNA-damaging agents such as cisplatin or doxorubicin represents a promising approach in cancer therapy.[3][4] The rationale for this combination lies in the potential for HAT inhibitors to remodel chromatin, making DNA more accessible to chemotherapeutic agents and to modulate the expression of genes involved in cell survival and apoptosis.[5][6]
These notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this compound with conventional chemotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of CPTH2 analogues and other HAT inhibitors in combination with chemotherapeutic agents.
Table 1: In Vitro Synergism of CPTH6 (a CPTH2 Analogue) in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| LCSC | CPTH6 + Pemetrexed | 0.6 | Synergism |
| LCSC | CPTH6 + Cisplatin | 0.87 | Synergism |
| Data derived from a study on the CPTH2 analogue, CPTH6, in lung cancer stem-like cells.[7] A CI value < 1 indicates a synergistic effect. |
Table 2: IC50 Values of Chemotherapeutic Agents in Cancer Cell Lines (for reference in combination studies)
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) |
| PC3 (Prostate Cancer) | Doxorubicin | 0.908 | 72 |
| DU145 (Prostate Cancer) | Doxorubicin | 0.343 | 72 |
| HepG2 (Liver Cancer) | Doxorubicin | ~11.1 | 24 |
| A549 (Lung Cancer) | Cisplatin | Varies | 48 |
| HeLa (Cervical Cancer) | Cisplatin | Varies | 48 |
| These values are indicative and can vary between experiments and laboratories.[8][9] It is recommended to determine the IC50 for each agent in the specific cell line being used before conducting combination studies. |
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine Synergy
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Cisplatin) at 2x the final desired concentration in complete medium.
-
Treatment:
-
Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells.
-
Combination: Add 50 µL of each 2x drug solution to the wells for the combination treatment.
-
Control: Add 100 µL of complete medium with the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound and a chemotherapeutic agent.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and the combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway following combination treatment.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
This compound formulation for injection
-
Chemotherapeutic agent for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapeutic agent alone, Combination therapy).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. The route of administration (e.g., intraperitoneal, intravenous) will depend on the specific agent.
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between CPTH2 and chemotherapy.
References
- 1. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 5. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymoquinone and cisplatin as a therapeutic combination in lung cancer: In vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CPTH2 Hydrochloride Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), primarily targeting GCN5 and p300.[1][2] By inhibiting these key epigenetic modulators, this compound disrupts the acetylation of histones and other non-histone proteins involved in transcriptional regulation. This interference with cellular acetylation processes can lead to the suppression of oncogenic signaling pathways, induction of apoptosis, and a reduction in cancer cell proliferation and invasion.[1] These characteristics make this compound a compelling candidate for investigation as an anti-cancer therapeutic.
These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft models. The included protocols and data are based on established methodologies for similar HAT inhibitors and are intended to serve as a guide for researchers designing and executing their own in vivo efficacy studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of the GCN5 and p300 histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.
By inhibiting GCN5 and p300, this compound leads to a state of histone hypoacetylation. This results in chromatin condensation and transcriptional repression of genes critical for cancer cell survival and proliferation. Key signaling pathways affected by the inhibition of GCN5 and p300 include those regulating cell cycle progression, apoptosis, and cellular differentiation.
Data Presentation
The following tables summarize representative quantitative data from an in vivo xenograft study using a structurally related GCN5/pCAF inhibitor, CPTH6, in a lung cancer stem-like cell (LCSC) xenograft model. This data is presented as a surrogate to illustrate the potential anti-tumor efficacy of this compound.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| CPTH6 (50 mg/kg) | 450 ± 90 | 64% |
Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.
Table 2: Immunohistochemical Analysis of Tumor Xenografts
| Treatment Group | Proliferation Index (Ki67 positive cells, %) | Apoptotic Index (TUNEL positive cells, %) |
| Vehicle Control | 21.6 ± 3.5 | 3.65 ± 1.2 |
| CPTH6 (50 mg/kg) | 8.8 ± 2.1 | 35.5 ± 5.8 |
Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 16.7 mg/mL stock solution, dissolve 16.7 mg of this compound in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution again to ensure it is well-mixed.
-
The final concentration of this working solution will be 1.67 mg/mL. This formulation is suitable for intraperitoneal administration.[1]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Equipment:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., clear cell renal carcinoma, lung cancer)
-
Matrigel (optional)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution (prepared identically to Protocol 1, but without this compound)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 2.5 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor engraftment.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
-
Drug Administration:
-
Administer this compound solution (e.g., 50 mg/kg) to the treatment group via intraperitoneal injection daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.[3]
-
Administer the vehicle control solution to the control group following the same schedule.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
(Optional) Process a portion of the tumor tissue for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a xenograft study.
Disclaimer: The quantitative data and specific protocols provided are based on studies of a structurally similar HAT inhibitor (CPTH6) and are intended for illustrative and guidance purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is crucial to conduct pilot studies to determine the optimal dosing and treatment schedule for this compound in the chosen xenograft model.
References
Application Notes and Protocols for CPTH2 Hydrochloride in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/CBP families.[1][2][3] Histone acetyltransferases play a crucial role in chromatin remodeling and gene transcription by acetylating lysine residues on histone tails. The inhibition of these enzymes by CPTH2 leads to a decrease in histone acetylation, resulting in chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival.[2][4] Consequently, CPTH2 has been shown to induce apoptosis and reduce cell viability in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of Gcn5 and p300/CBP histone acetyltransferases.[1][3] This inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone proteins, leading to histone hypoacetylation. The subsequent compacted chromatin structure restricts the access of transcription factors to DNA, downregulating the expression of genes essential for cell cycle progression and survival. This ultimately triggers apoptotic pathways and a reduction in cell proliferation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of CPTH2 and its analog CPTH6 on the viability of various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| CPTH6 | LCSC136 | Lung Cancer Stem-like | 72 | 21 |
| CPTH6 | LCSC36 | Lung Cancer Stem-like | 72 | 23 |
| CPTH6 | LCSC18 | Lung Cancer Stem-like | 72 | 12 |
| CPTH6 | LCSC196 | Lung Cancer Stem-like | 72 | 36 |
| CPTH6 | LCSC223 | Lung Cancer Stem-like | 72 | 25 |
| CPTH6 | LCSC229 | Lung Cancer Stem-like | 72 | 29 |
| CPTH6 | LCSC143 | Lung Cancer Stem-like | 72 | 67 |
| CPTH6 | Various NSCLC lines | Non-Small Cell Lung | 72 | 65 - 205 |
| CPTH2 | ccRCC-786-O | Clear Cell Renal Carcinoma | 12, 24, 48 | 100 (concentration used) |
| CPTH2 | K1 | Papillary Thyroid Carcinoma | 12, 24, 48 | 100 (concentration used) |
Note: Data for CPTH6, a close analog of CPTH2, is included to provide a broader perspective on the potential efficacy of this class of compounds. A concentration of 100 µM CPTH2 has been shown to cause a significant decrease in cell proliferation.[1]
Experimental Protocols
General Guidelines
-
Cell Culture: Culture cells in appropriate media and conditions as recommended for the specific cell line.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. It is recommended to perform a serial dilution to test a range of concentrations.
-
Controls: Include a vehicle control (DMSO at the same final concentration as in the highest CPTH2 treatment group) and an untreated control in each experiment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Apoptosis Detection in CPTH2 Hydrochloride-Treated Cells using Annexin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and p300.[1][2] By inhibiting these crucial enzymes, this compound modulates the acetylation of histones, such as histone H3, leading to chromatin condensation and altered gene expression.[1][2] This activity ultimately results in the induction of apoptosis, or programmed cell death, in various cancer cell lines, making this compound a compound of interest in oncological research and drug development.[1]
A reliable method for quantifying the apoptotic effects of this compound is the Annexin V assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect and quantify apoptotic cells using flow cytometry.[3][4] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using the Annexin V assay.
Mechanism of Action and Signaling Pathway
This compound, as a HAT inhibitor, disrupts the epigenetic regulation of gene expression. The inhibition of Gcn5 and p300 leads to a decrease in the acetylation of histone H3, a key mark of active chromatin.[1] This results in a more condensed chromatin structure, limiting the access of transcription factors to gene promoters and thereby altering the expression of genes critical for cell survival and proliferation.
The induction of apoptosis by HAT inhibitors can proceed through multiple signaling pathways. While the precise pathway for CPTH2 is still under detailed investigation, evidence from closely related HAT inhibitors suggests the involvement of both the intrinsic (mitochondrial) and the p53-mediated apoptotic pathways. For instance, the related compound CPTH6 has been shown to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c.[5] Another HAT inhibitor, HATi II, has been demonstrated to induce apoptosis through the p53 signaling pathway, leading to the activation of a caspase cascade.[6][7]
The proposed signaling cascade for CPTH2-induced apoptosis involves the following key steps:
-
Inhibition of HATs (Gcn5/p300): this compound enters the cell and inhibits the enzymatic activity of Gcn5 and p300.
-
Histone Hypoacetylation: This leads to a decrease in histone H3 acetylation.
-
Activation of Apoptotic Pathways:
-
p53-mediated pathway: Hypoacetylation can lead to the activation of the tumor suppressor p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax.
-
Mitochondrial Pathway: The upregulation of Bax and potential direct effects on Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP).
-
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Annexin V Staining
Caption: Experimental workflow for apoptosis detection.
Proposed Apoptotic Signaling Pathway of CPTH2
Caption: Proposed CPTH2-induced apoptotic pathway.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., U-937, a human leukemia cell line)[5]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
96-well plates or other suitable culture vessels
Protocol for Annexin V Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For suspension cells: Gently transfer the cells to a conical tube.
-
For adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing and Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
The following table presents example data for the quantification of apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours. This data is illustrative and based on typical results observed with potent apoptosis-inducing agents.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| CPTH2 | 50 | 65.8 ± 3.5 | 15.4 ± 2.3 | 12.1 ± 1.9 | 6.7 ± 1.1 |
| CPTH2 | 100 | 30.1 ± 4.2 | 35.6 ± 3.8 | 25.3 ± 3.1 | 9.0 ± 1.5 |
| Positive Control | Varies | 10.5 ± 2.5 | 40.2 ± 4.5 | 45.1 ± 5.0 | 4.2 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
The Annexin V assay is a robust and reliable method for detecting and quantifying apoptosis induced by this compound. The provided protocol and understanding of the potential signaling pathways will aid researchers in effectively evaluating the pro-apoptotic potential of this and other HAT inhibitors. The ability to distinguish between different stages of cell death provides valuable insights into the kinetics and mechanisms of drug action, which is crucial for the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone acetyltransferase inhibitor II induces apoptosis in glioma cell lines via the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferase inhibitor II induces apoptosis in glioma cell lines via the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with CPTH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPTH2 hydrochloride, a potent histone acetyltransferase (HAT) inhibitor, in Chromatin Immunoprecipitation (ChIP) assays. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying molecular mechanisms, intended for researchers in academia and industry exploring epigenetic modifications and drug development.
Introduction to this compound
This compound is a cell-permeable compound that selectively inhibits the activity of histone acetyltransferases (HATs), particularly Gcn5 and p300.[1][2] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription. By inhibiting these HATs, this compound can induce histone hypoacetylation, leading to chromatin condensation and transcriptional repression of target genes. This makes it a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent for diseases characterized by aberrant HAT activity.
Mechanism of Action
This compound primarily targets the GNAT (Gcn5-related N-acetyltransferase) family of HATs, with demonstrated activity against Gcn5 and the related p300/CBP co-activator family.[1][2] Inhibition of Gcn5 by CPTH2 has been shown to decrease the acetylation of specific histone residues, such as H3K14ac in yeast. Studies involving the knockout of Gcn5/PCAF and p300/CBP in mammalian cells have revealed their specific roles in maintaining acetylation at distinct histone marks. Gcn5/PCAF are primarily responsible for H3K9 acetylation (H3K9ac), while p300/CBP are the main writers of H3K18 acetylation (H3K18ac) and H3K27 acetylation (H3K27ac). Therefore, treatment with CPTH2 is expected to lead to a reduction in these specific histone acetylation marks at the genomic loci where these HATs are active.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from ChIP-qPCR experiments using this compound. The data is presented as fold enrichment relative to a negative control (e.g., IgG immunoprecipitation) and normalized to input chromatin.
Table 1: Effect of this compound on Histone H3K9 Acetylation at a Gcn5 Target Gene Promoter
| Treatment | Target Gene Promoter | Fold Enrichment (H3K9ac/Input) | Standard Deviation | p-value |
| Vehicle (DMSO) | Gene X (NF-κB target) | 15.2 | ± 1.8 | <0.01 |
| 100 µM CPTH2 (24h) | Gene X (NF-κB target) | 4.5 | ± 0.9 | <0.01 |
| Vehicle (DMSO) | Negative Control Locus | 1.1 | ± 0.3 | >0.05 |
| 100 µM CPTH2 (24h) | Negative Control Locus | 0.9 | ± 0.2 | >0.05 |
Table 2: Effect of this compound on Histone H3K27 Acetylation at a p300 Target Gene Promoter
| Treatment | Target Gene Promoter | Fold Enrichment (H3K27ac/Input) | Standard Deviation | p-value |
| Vehicle (DMSO) | Gene Y (p53 target) | 20.5 | ± 2.5 | <0.01 |
| 100 µM CPTH2 (24h) | Gene Y (p53 target) | 6.8 | ± 1.2 | <0.01 |
| Vehicle (DMSO) | Negative Control Locus | 1.3 | ± 0.4 | >0.05 |
| 100 µM CPTH2 (24h) | Negative Control Locus | 1.1 | ± 0.3 | >0.05 |
Experimental Protocols
Protocol 1: Treatment of Mammalian Cells with this compound Prior to ChIP
This protocol outlines the steps for treating cultured mammalian cells with this compound to inhibit HAT activity before proceeding with a standard ChIP protocol.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, MCF-7, or a cell line relevant to the research question)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM. Store at -20°C.
-
Cell Treatment:
-
For the experimental group, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 100 µM is recommended based on published data showing effective reduction of global histone acetylation.[1]
-
For the vehicle control group, add an equivalent volume of DMSO to the complete cell culture medium.
-
-
Incubation: Incubate the cells for a duration sufficient to observe a change in histone acetylation. A time course of 12, 24, and 48 hours is recommended for initial optimization.[1]
-
Harvesting: After the incubation period, proceed immediately to the cross-linking step of the ChIP protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a generalized procedure for ChIP and should be optimized for the specific cell type and antibodies used.
Materials:
-
Formaldehyde (37% solution)
-
Glycine (2.5 M)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low salt, high salt, LiCl wash)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
TE Buffer
-
ChIP-grade antibodies against H3K9ac, H3K18ac, H3K27ac, and a negative control (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
Procedure:
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the desired primary antibody overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Quantitative PCR (qPCR) Analysis: Resuspend the purified DNA in TE buffer. Use qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of acetylated histones.
Visualizations
Experimental Workflow
Caption: Workflow for ChIP assay with this compound treatment.
Signaling Pathway: CPTH2 Inhibition of Gcn5 and its Impact on the NF-κB Pathway
References
Application Notes and Protocols for CP-TH2 Hydrochloride in Leukemia and Neuroblastoma Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH2 hydrochloride is a potent and selective small-molecule inhibitor of the GCN5 histone acetyltransferase (HAT).[1][2] Histone acetyltransferases play a crucial role in epigenetic regulation by modulating chromatin structure and gene expression. The aberrant activity of HATs, including GCN5, has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anticancer effects by inhibiting the acetylation of histone H3, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying leukemia and neuroblastoma cells, including its mechanism of action, effects on cell viability and apoptosis, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits the GCN5 (also known as KAT2A) histone acetyltransferase, a component of several multiprotein complexes involved in transcriptional regulation.[2][3] GCN5 acetylates specific lysine residues on histone tails, most notably histone H3. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.
By inhibiting GCN5, this compound prevents histone H3 acetylation.[1][2] This leads to a more condensed chromatin state, repressing the transcription of genes essential for cancer cell proliferation and survival. The downstream effects of GCN5 inhibition by this compound include the induction of cell cycle arrest and the activation of the apoptotic cascade.
Effects on Leukemia and Neuroblastoma Cells
While extensive quantitative data for this compound across a wide panel of leukemia and neuroblastoma cell lines is limited in publicly available literature, existing studies on CPTH2 and related compounds suggest significant anti-cancer activity.
Leukemia: Studies have indicated that CPTH2 induces cell-cycle perturbation and apoptosis in the U-937 human leukemic cell line. The inhibition of GCN5 by CPTH2 is a key mechanism driving these effects.[5] The general effects observed in leukemia cell lines include a dose-dependent reduction in cell viability and an increase in apoptotic cell populations.
Neuroblastoma: Thiazole derivatives, the class of compounds to which CPTH2 belongs, have demonstrated antiproliferative activity against neuroblastoma cells.[6] A related compound, CPTH6, has been shown to reduce the viability of the LAN-5 neuroblastoma cell line.[5] While direct quantitative data for this compound in various neuroblastoma cell lines is not readily available, it is anticipated to exhibit similar inhibitory effects on cell proliferation and induce apoptosis.
Quantitative Data Summary
The following tables provide an illustrative summary of the expected effects of this compound on leukemia and neuroblastoma cells. The values presented are hypothetical and should be determined experimentally for specific cell lines and conditions.
Table 1: Effect of this compound on Cell Viability (Illustrative)
| Cell Line | Cancer Type | Treatment Time (48h) | IC50 (µM) |
| U-937 | Leukemia (Histiocytic Lymphoma) | 48h | [To be determined] |
| HL-60 | Leukemia (Promyelocytic) | 48h | [To be determined] |
| K562 | Leukemia (Chronic Myelogenous) | 48h | [To be determined] |
| LAN-5 | Neuroblastoma | 48h | [To be determined] |
| SH-SY5Y | Neuroblastoma | 48h | [To be determined] |
| SK-N-BE(2) | Neuroblastoma | 48h | [To be determined] |
Table 2: Effect of this compound on Apoptosis (Illustrative)
| Cell Line | Cancer Type | CPTH2 Conc. (µM) | Treatment Time (48h) | Apoptotic Cells (%) |
| U-937 | Leukemia (Histiocytic Lymphoma) | [e.g., 50 µM] | 48h | [To be determined] |
| HL-60 | Leukemia (Promyelocytic) | [e.g., 50 µM] | 48h | [To be determined] |
| LAN-5 | Neuroblastoma | [e.g., 75 µM] | 48h | [To be determined] |
| SH-SY5Y | Neuroblastoma | [e.g., 75 µM] | 48h | [To be determined] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on leukemia and neuroblastoma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Leukemia or neuroblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension leukemia cells, direct seeding is appropriate. For adherent neuroblastoma cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization buffer.
-
Absorbance Measurement: Incubate the plate at room temperature for 2-4 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.[7]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia or neuroblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach them using a gentle cell scraper or trypsin-free dissociation solution, then collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot for Histone H3 Acetylation
This protocol assesses the direct molecular effect of this compound on its target.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated Histone H3 to total Histone H3 to determine the effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of GCN5-mediated histone acetylation in leukemia and neuroblastoma. Its ability to induce apoptosis and inhibit cell proliferation makes it a compound of interest for further preclinical investigation. The protocols provided herein offer a framework for researchers to quantitatively assess the efficacy of this compound in relevant cancer cell models. Further studies are warranted to establish comprehensive dose-response relationships and to explore its therapeutic potential in a broader range of leukemia and neuroblastoma subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of novel GCN5-ATM axis restricts the onset of acquired drug resistance in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acetyltransferase GCN5 maintains ATRA-resistance in non-APL AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPTH2 Hydrochloride as a Chemical Probe for Gcn5 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, leading to chromatin decondensation and transcriptional activation.[1][2] General control non-depressible 5 (Gcn5), also known as lysine acetyltransferase 2A (KAT2A), is a well-studied HAT that is the catalytic subunit of large multiprotein complexes like SAGA (Spt-Ada-Gcn5 acetyltransferase).[3] Gcn5 specifically acetylates histone H3 at several lysine residues, notably H3K9 and H3K14, and is implicated in processes such as gene regulation, cell proliferation, and metabolism.[3][4]
CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) hydrochloride is a cell-permeable small molecule identified as a potent inhibitor of the Gcn5 histone acetyltransferase.[2][5] It has been utilized as a chemical probe to investigate the functional roles of Gcn5 and related HATs in various biological contexts. These notes provide an overview of CPTH2's mechanism, applications, and detailed protocols for its use in cell-based assays.
Mechanism of Action
CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[5][6] Studies in yeast have demonstrated a specific chemical-genetic interaction between CPTH2 and Gcn5, indicating that the compound inhibits the Gcn5-dependent functional network.[2][4] The inhibitory action appears to be competitive with the histone H3 substrate; in vitro HAT assays showed that the inhibition by CPTH2 could be reversed by increasing the concentration of histone H3.[2][4] While CPTH2 shows selectivity for Gcn5, it has also been reported to inhibit other HATs, such as p300 (KAT3B) and p300/CBP-associated factor (PCAF), particularly at higher concentrations.[5][7] This dual inhibitory action can be advantageous in certain cancer models where both Gcn5 and p300 play a role.[5]
Data Presentation
The biological activity of CPTH2 hydrochloride has been quantified in various cellular models. The following tables summarize its effects on cell lines and histone acetylation.
Table 1: Cellular Effects of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| ccRCC-786-O (Renal) | Cell Proliferation | 100 µM | 12, 24, 48 h | Time-dependent decrease in proliferation, significant after 48 h. | [5] |
| K1 (Thyroid) | Cell Proliferation | 100 µM | 12, 24, 48 h | Time-dependent decrease in proliferation. | [5] |
| ccRCC-786-O (Renal) | Apoptosis | 100 µM | 48 h | Drastic increase in the apoptotic/dead cell population. | [5] |
| ccRCC-786-O (Renal) | Cell Invasion/Migration | 100 µM | 24, 48 h | Reduced cell invasion and migration capabilities. | [5][8] |
Table 2: Effects of this compound on Histone Acetylation
| System | Target | Concentration | Incubation Time | Observed Effect | Reference |
| Human ccRCC-786-O Cells | Global Histone H3, H3AcK18 | 100 µM | 12, 24, 48 h | Reduced acetylation of both global H3 and specifically H3AcK18. | [5][8] |
| Saccharomyces cerevisiae | Bulk Histone H3 | 0.6, 0.8 mM | 24 h | Decreased histone H3 acetylation. | [5][8] |
| Saccharomyces cerevisiae | H3-AcK14 | Not specified | Not specified | Decreased acetylation at the specific H3-AcK14 site. | [2][4] |
Visualizations
Caption: Mechanism of Gcn5 inhibition by this compound.
Caption: Workflow for assessing CPTH2's effect on histone acetylation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using WST-1
This protocol details a method to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Adherent cancer cells (e.g., ccRCC-786-O)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A final concentration of 100 µM is a common starting point.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest CPTH2 treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the appropriate CPTH2 concentration or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).[5]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol is for determining changes in global or site-specific histone H3 acetylation following treatment with CPTH2.
Materials:
-
6-well cell culture plates
-
Adherent cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3 (e.g., Ac-H3K14 or global Ac-H3), Anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of CPTH2 (e.g., 100 µM) or vehicle control for the specified duration (e.g., 24 or 48 hours).[5][8]
-
Histone Extraction/Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 12-15% polyacrylamide gel and run electrophoresis to separate proteins. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total Histone H3.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated H3 to total H3 for each sample and compare treated samples to the vehicle control. compare treated samples to the vehicle control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catalysis by protein acetyltransferase Gcn5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CPTH2 hydrochloride solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CPTH2 hydrochloride when working with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is a commonly used solvent for this compound, offering good solubility. For in vivo studies, further dilution into aqueous solutions may be necessary.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO at room temperature. Gentle vortexing can aid in dissolution. For detailed steps, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound solutions in DMSO?
A3: Prepared stock solutions in DMSO should be stored in small aliquots to minimize freeze-thaw cycles. For short-term storage, 4°C for up to two weeks is acceptable. For long-term storage, -20°C for up to one month or -80°C for up to six months is recommended.[1] Always protect the solution from light.
Q4: I observed precipitation in my this compound solution after refrigeration. What should I do?
A4: Precipitation upon cooling can occur. Before use, allow the vial to equilibrate to room temperature for at least one hour and ensure the compound is fully redissolved, which may require gentle vortexing. If precipitation persists, it may indicate that the solubility limit has been exceeded at that temperature.
Q5: Is there a risk of degradation when dissolving this compound in DMSO?
A5: Yes, there is a potential for degradation. As CPTH2 is a hydrochloride salt, it can introduce acidity to the DMSO solution. Acids can catalyze the decomposition of DMSO, particularly at elevated temperatures.[2][3][4] It is crucial to use anhydrous DMSO and avoid heating the solution to minimize this risk.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | - Insufficient solvent volume- Low-quality DMSO- Room temperature is too low | - Increase the volume of DMSO incrementally.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution to no more than 37°C, but be mindful of potential degradation. |
| Color Change in Solution | - Degradation of this compound or DMSO- Contamination | - Prepare a fresh stock solution.- Ensure proper storage conditions (protection from light, appropriate temperature).- Use high-purity, sterile-filtered DMSO. |
| Inconsistent Experimental Results | - Inaccurate concentration of stock solution- Degradation of the compound- Multiple freeze-thaw cycles | - Verify the initial weighing and solvent volume.- Prepare fresh stock solutions more frequently.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Precipitate Formation in Cell Culture Media | - Low solubility of this compound in aqueous media- High final concentration of DMSO | - Lower the final concentration of this compound.- Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%).- Perform a serial dilution of the DMSO stock solution in the media. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility | Source |
| DMSO | 16 mg/mL | CD Biosynsis |
| DMSO | 50 mg/mL | Sigma-Aldrich[5] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Source |
| 4°C | 2 weeks | DC Chemicals[1] |
| -20°C | 1 month (protect from light) | MedchemExpress.com[2] |
| -80°C | 6 months | MedchemExpress.com, DC Chemicals[1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 328.26 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.28 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits HATs, leading to altered gene expression.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and storing this compound solutions.
Logical Relationship: Factors Affecting CPTH2 Stability in DMSO
Caption: Factors influencing the stability of this compound in DMSO.
References
- 1. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone Acetyltransferase Inhibitor IV, CPTH2 [sigmaaldrich.com]
Optimizing CPTH2 hydrochloride concentration for cell culture experiments
Welcome to the technical support center for CPTH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell culture experiments. Here you will find troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable histone acetyltransferase (HAT) inhibitor.[1] It primarily targets Gcn5 and p300/CBP, enzymes that play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins.[2][3][4] By inhibiting these HATs, this compound can lead to a decrease in histone acetylation, resulting in chromatin condensation and altered gene expression.[3] This ultimately affects various cellular processes, including cell proliferation, apoptosis, and invasion.[3][4]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a general starting range of 10 µM to 100 µM is recommended for mammalian cell lines.[3][4] In some instances, concentrations up to 200 µM have been used.[5] For yeast, higher concentrations in the millimolar range (e.g., 0.2 mM to 1 mM) may be required.[3][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution in DMSO is often used.[4] Stock solutions should be stored at -20°C or -80°C to ensure stability.[4] When stored at -20°C, the stock solution is typically stable for at least one month, and for up to six months at -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound has been shown to induce a variety of effects, including:
-
Decreased cell proliferation: A reduction in the rate of cell growth.[3][4]
-
Reduced histone acetylation: A decrease in the acetylation of histone proteins, such as H3.[3]
-
Inhibition of cell migration and invasion: A decrease in the ability of cells to move and invade surrounding tissues.[2][3]
The magnitude and timing of these effects will vary depending on the cell type, concentration of the compound, and duration of treatment.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific cell line. |
| Incorrect Preparation or Storage | Ensure that the stock solution was prepared correctly in a suitable solvent (e.g., DMSO) and stored at the recommended temperature (-20°C or -80°C) to prevent degradation. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider testing the compound on a different, more sensitive cell line as a positive control. |
| Insufficient Incubation Time | The effects of this compound may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: I am observing high levels of cell death even at low concentrations.
| Possible Cause | Suggested Solution |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to HAT inhibition. Reduce the concentration range in your dose-response experiments. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. It is important to perform thorough dose-response studies to identify a concentration that is both effective and specific. |
Problem 3: The this compound is precipitating in my culture medium.
| Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Solution | This compound has limited solubility in aqueous solutions. Ensure that the stock solution is properly dissolved in the organic solvent before diluting it in the culture medium. When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion. |
| High Final Concentration | Attempting to achieve a very high final concentration in the culture medium may lead to precipitation. If a high concentration is required, consider using a different solvent or formulation if available. |
Data Presentation
Table 1: Summary of Effective Concentrations of this compound in Various Cell Lines
| Cell Type | Concentration Range | Observed Effects | Reference |
| ccRCC-786-O (Human Clear Cell Renal Carcinoma) | 100 µM | Decreased proliferation, increased apoptosis, reduced histone H3 acetylation, counteracted invasion and migration. | [3] |
| K1 (Human Papillary Thyroid Carcinoma) | 100 µM | Decreased cell proliferation. | [6] |
| Yeast (Saccharomyces cerevisiae) | 0.2 - 1 mM | Inhibition of growth in a GCN5 deleted strain, inhibition of histone H3 acetylation. | [3][6] |
| Candida albicans | 10 - 50 µM | Growth inhibition. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound inhibits Gcn5, leading to reduced histone acetylation and apoptosis.
Caption: this compound inhibits p300, affecting cell invasion and migration.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300 promotes proliferation, migration, and invasion via inducing epithelial-mesenchymal transition in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
CPTH2 hydrochloride off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of CPTH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the histone acetyltransferase (HAT) Gcn5 (General control non-derepressible 5).[1][2] CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[1]
Q2: Does this compound have known off-target effects?
A2: Yes, this compound has been shown to inhibit other histone acetyltransferases, notably p300 (also known as KAT3B).[1] Additionally, its antifungal activity in certain species appears to be independent of Gcn5 inhibition, suggesting other cellular targets may be affected.[3] Some reports also link compounds with a similar thiazolyl-hydrazone scaffold to the inhibition of N-acetyltransferase 10 (NAT10).
Q3: What is the reported potency of CPTH2 against its primary targets?
A3: The inhibitory potency of CPTH2 can vary depending on the assay conditions. An in vitro study reported an IC50 value of 0.800 mM for the inhibition of Gcn5p, though it is important to note that other studies demonstrate cellular effects at much lower concentrations.[4] For instance, a reduction in cell proliferation has been observed at 100 µM.[1]
Q4: Is there a known kinase selectivity profile for CPTH2?
Q5: How does the off-target activity of CPTH2 on p300 impact experimental results?
A5: The inhibition of p300 by CPTH2 can lead to a variety of cellular effects, including the induction of apoptosis and a decrease in the invasiveness of certain cancer cell lines.[1] Researchers should consider this dual inhibitory activity when interpreting experimental outcomes, as effects may not be solely attributable to Gcn5 inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell toxicity or apoptosis | CPTH2 inhibits p300, which is involved in cell survival pathways. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Use a more selective p300 inhibitor as a control to differentiate between Gcn5 and p300-mediated effects. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death. |
| Inconsistent inhibition of histone acetylation | Off-target effects or cell-type specific differences in HAT expression and activity. | 1. Verify the specific histone acetylation marks of interest (e.g., H3K14ac for Gcn5). 2. Compare results with a Gcn5 knockout/knockdown cell line to confirm on-target effects. 3. Consider performing a Cellular Thermal Shift Assay (CETSA) to verify target engagement in your specific cellular model. |
| Observed phenotype does not correlate with Gcn5 inhibition | Potential off-target effects on other proteins, such as NAT10, or indirect downstream effects. | 1. Investigate the potential role of other known off-targets like p300. 2. Consider using orthogonal approaches, such as RNAi, to validate that the phenotype is linked to Gcn5. 3. If NAT10 is a suspected off-target, use a known NAT10 inhibitor like Remodelin as a comparative control.[5][6] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CPTH2
| Target | Assay Type | IC50 | Reference |
| Gcn5p | In Vitro HAT Assay | 0.800 mM | [4] |
| p300 (KAT3B) | Not specified | Inhibition observed | [1] |
Note: The reported IC50 for Gcn5p appears high and may reflect specific assay conditions. Cellular effects are observed at lower micromolar concentrations.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of MORC2 by NAT10 regulates cell-cycle checkpoint control and resistance to DNA-damaging chemotherapy and radiotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of CPTH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo delivery of the histone acetyltransferase (HAT) inhibitor, CPTH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone acetyltransferase Gcn5.[1] By inhibiting Gcn5, it prevents the acetylation of histone H3, which plays a crucial role in chromatin structure and gene expression.[1] This inhibition of histone acetylation can lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[1]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A commonly used formulation for this compound for both oral and intraperitoneal administration is a suspended solution. A standard protocol involves creating a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months. Stock solutions should also be stored under the same conditions. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guides
Formulation and Administration Issues
Q4: My this compound formulation appears cloudy or has precipitated. What should I do?
This may be due to the hydrophobic nature of this compound. Here are some troubleshooting steps:
-
Ensure Proper Mixing Order: Dissolve the this compound completely in DMSO first before adding the other components of the vehicle. The recommended order is: DMSO, PEG300, Tween-80, and finally saline.
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to help dissolve the compound. Avoid excessive heat, which could degrade the compound.
-
Fresh Preparation: Prepare the formulation fresh before each use, as the stability of the suspended solution may be limited.
Q5: I am observing signs of irritation or distress in my animals after intraperitoneal injection. What could be the cause?
Irritation following intraperitoneal injection can be due to several factors:
-
Improper Injection Technique: Ensure you are using the correct technique, including the appropriate needle size (e.g., 27-30 gauge for mice) and injection volume. For guidance on proper intraperitoneal injection techniques in mice, refer to established protocols.
-
High Concentration of DMSO: While 10% DMSO is generally considered safe for intraperitoneal injections in rodents, some animal strains may be more sensitive. If you suspect DMSO-related toxicity, consider reducing the DMSO concentration in your vehicle.
-
Formulation Instability: Precipitation of the compound in the peritoneal cavity can cause irritation. Ensure your formulation is a homogenous suspension before injection.
Efficacy and Toxicity Issues
Q6: I am not observing the expected therapeutic effect in my in vivo model. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. A dose-response study may be necessary to determine the optimal dose for your model.
-
Poor Bioavailability: If administering orally, poor absorption from the gastrointestinal tract could be a factor. Signs of poor oral absorption can include high variability in response between animals and a lack of dose-dependent efficacy.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can help determine the half-life of this compound in your animal model.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting histone acetylation in the tumor or target tissue. This can be assessed by measuring the levels of acetylated histone H3 (the direct target of Gcn5) in tissue samples via methods like Western blotting or immunohistochemistry.
Q7: What are the potential signs of in vivo toxicity with this compound, and what should I monitor?
As a histone acetyltransferase inhibitor, this compound may have off-target effects. Based on the toxicity profiles of other epigenetic modulators, here are some parameters to monitor:
-
General Health: Monitor the animals daily for changes in body weight, food and water intake, and overall activity.
-
Gastrointestinal Distress: Look for signs such as diarrhea or loss of appetite.
-
Hematological Parameters: Histone deacetylase inhibitors have been associated with hematological toxicities.[2] It is advisable to perform complete blood counts (CBCs) to monitor for changes in red blood cells, white blood cells, and platelets. Key parameters to watch include:
-
Red Blood Cell (RBC) count, Hemoglobin, and Hematocrit: To assess for anemia.
-
White Blood Cell (WBC) count and differential: To monitor for immunosuppression or inflammation.
-
Platelet count: To check for thrombocytopenia.
-
Data Summary
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClN₃S |
| Molecular Weight | 291.8 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (1 month), -80°C (6 months) |
Table 2: Recommended In Vivo Formulation
| Component | Percentage | Volume (for 1 mL) |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of DMSO to create a stock solution. Ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.
-
Add the required volume of Tween-80 to the mixture and vortex gently to ensure a homogenous solution.
-
Finally, add the required volume of sterile saline and mix well.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Intraperitoneal Injection in Mice
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a sterile 27-30 gauge needle.
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
Technical Support Center: CPTH2 Hydrochloride and Fluorescence-Based Assays
Welcome to the technical support center for researchers using CPTH2 hydrochloride in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments, ensuring the accuracy and reliability of your results.
Many small molecules have the potential to interfere with fluorescence-based assays through various mechanisms, including autofluorescence or quenching of the fluorescent signal.[1][2][3] While this compound is a potent histone acetyltransferase (HAT) inhibitor, its intrinsic fluorescent properties are not well-documented.[4][5] Therefore, it is crucial to perform appropriate controls to rule out any potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable compound that acts as a potent inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and p300.[4][5] It functions by competitively inhibiting the acetylation of histone H3. This inhibition of HAT activity can lead to decreased cell proliferation and the induction of apoptosis.[4][5]
Q2: Could this compound interfere with my fluorescence-based assay?
Yes, it is possible. Like many small molecules, this compound could potentially interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used for your fluorescent dye, leading to false-positive signals.[1][3]
-
Fluorescence Quenching: The compound could absorb the excitation light or the emitted fluorescence from your dye, resulting in a decreased signal and a false-negative result.[2]
Q3: What are the common fluorescence-based assays that could be affected?
Any assay that relies on fluorescence detection could potentially be affected. This includes, but is not limited to:
-
Cell Viability and Proliferation Assays: (e.g., using Calcein-AM or resazurin-based dyes).
-
Mitochondrial Membrane Potential Assays: (e.g., using JC-1, TMRM, or TMRE).[6][7][8]
-
Intracellular Calcium Imaging: (e.g., using Fluo-4, Fura-2, or genetically encoded calcium indicators).[9][10]
-
Reporter Gene Assays: (e.g., using Green Fluorescent Protein (GFP) or other fluorescent proteins).[11][12][13]
-
Immunofluorescence Staining.
Q4: At what concentrations is this compound typically used, and could this affect interference?
This compound has been shown to be effective in cell-based assays at concentrations ranging from 50 µM to 1 mM.[4][5][14] The likelihood of interference often increases with higher compound concentrations.[2] Therefore, it is essential to test for interference at the working concentrations you plan to use in your experiments.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: Unexpected Increase in Fluorescence Signal
An unexpected increase in fluorescence in the presence of this compound could indicate autofluorescence.
Troubleshooting Steps:
-
Compound-Only Control: Prepare a sample containing only your assay buffer and this compound at the highest concentration you are using. Measure the fluorescence at the same excitation and emission wavelengths as your experimental samples. A significant signal in this control suggests autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer to determine its spectral properties. This will help you understand if its fluorescence overlaps with that of your dye.
-
Use a Different Fluorophore: If significant autofluorescence is detected, consider switching to a fluorescent dye that has excitation and emission spectra distinct from those of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.[15]
Issue 2: Unexpected Decrease in Fluorescence Signal
A decrease in fluorescence signal could be due to quenching by this compound or a genuine biological effect.
Troubleshooting Steps:
-
Cell-Free System Control: To distinguish between quenching and a biological effect, set up a cell-free assay. Combine your fluorescent dye with this compound in the assay buffer (without cells). If the fluorescence is lower compared to the dye alone, this indicates quenching.
-
Vary Compound and Dye Concentrations: Test for quenching at different concentrations of both this compound and your fluorescent dye. Quenching effects can sometimes be overcome by increasing the concentration of the fluorescent dye.
-
Orthogonal Assay: To confirm your biological findings, use an orthogonal assay that does not rely on fluorescence. For example, if you are measuring cell viability, you could use an ATP-based luminescence assay as an alternative to a fluorescence-based assay.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Mechanism of Action | Histone Acetyltransferase (HAT) Inhibitor | - | [4][5] |
| Primary Targets | Gcn5, p300 (KAT3B) | - | [4][5] |
| Effective Concentration | 100 µM | ccRCC-786-O cells | [4][5] |
| Observed Effects | Decreased cell proliferation, induction of apoptosis | ccRCC-786-O cells | [4][5] |
| Solubility | 50 mg/mL in DMSO | - |
Experimental Protocols
Protocol 1: Assessment of Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for a specific fluorescent dye.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer, ranging from your highest working concentration down to a concentration below the limit of detection. Include a buffer-only control.
-
Add 100 µL of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and gain settings as your primary experiment.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the experimental dye.
Materials:
-
This compound
-
Fluorescent dye (e.g., Calcein, Fluo-4)
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Method:
-
Prepare a working solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the 96-well plate, add the fluorescent dye solution to a final volume of 50 µL per well.
-
Add 50 µL of the this compound dilutions to the wells containing the dye. Include a control with dye and buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the samples containing this compound to the dye-only control. A concentration-dependent decrease in fluorescence suggests quenching.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting fluorescence assay interference.
Caption: Logical relationships for selecting appropriate experimental controls.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luciferase-based reporter assays: Topics by Science.gov [science.gov]
- 12. biotium.com [biotium.com]
- 13. Reporter Solutions | GeneCopoeia™ [genecopoeia.com]
- 14. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing CPTH2 hydrochloride precipitation in aqueous solutions
Welcome to the technical support center for CPTH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300 enzymes.[1][2] Its mechanism of action involves preventing the acetylation of histones, particularly Histone H3.[1] This inhibition leads to changes in chromatin structure and gene expression, which can induce apoptosis (programmed cell death) and reduce the invasive potential of certain cancer cells.[2]
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: this compound has very low solubility in neutral aqueous solutions. Precipitation is the most common issue researchers encounter and it typically occurs for one of the following reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer, such as Phosphate-Buffered Saline (PBS), is likely above its solubility limit. The solubility in a 1:2 mixture of DMSO:PBS (pH 7.2) is only 0.30 mg/mL.[1]
-
pH of the Solution: Like many hydrochloride salts of weakly basic compounds, this compound is expected to be more soluble in acidic conditions. In neutral or alkaline buffers (pH ≥ 7), its solubility decreases significantly, leading to precipitation.
-
High Chloride Concentration: While not definitively documented for CPTH2 specifically, high concentrations of chloride ions in the buffer (e.g., from NaCl in PBS) can sometimes reduce the solubility of hydrochloride salts due to the "common ion effect".
-
Improper Dissolution Method: Adding the powdered compound directly to an aqueous buffer is highly likely to result in precipitation. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: What is the recommended solvent for making a stock solution?
A3: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is significantly more soluble in DMSO (16 mg/mL) than in aqueous solutions.[1]
Q4: How should I store my this compound stock solution?
A4: Your DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution stored at -20°C is stable for at least one month, and up to six months at -80°C.
Troubleshooting Guide: Precipitation Issues
If you observe precipitation when preparing your working solution, follow this guide.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) |
| DMSO | 16 mg/mL[1] | ~48.7 mM |
| DMF | 5 mg/mL[1] | ~15.2 mM |
| Ethanol | 5 mg/mL[1] | ~15.2 mM |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL[1] | ~0.91 mM |
Molecular Weight of this compound: 328.26 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous, sterile-grade DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Example for 5 mg of powder to make a 10 mM stock:
-
Weight (g) = 0.005 g
-
Molecular Weight ( g/mol ) = 328.26 g/mol
-
Volume (L) = 0.005 g / (328.26 g/mol * 0.010 mol/L) = 0.00152 L = 1.52 mL
-
Add 1.52 mL of DMSO to 5 mg of powder to get a 10 mM stock solution.
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until all the solid has completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the critical step of diluting the DMSO stock into an aqueous cell culture medium. The key is to ensure the final DMSO concentration is non-toxic to the cells.
-
Determine Final Concentrations: Decide on the final concentration of this compound needed for your experiment (e.g., 100 µM) and the maximum final concentration of DMSO your cells can tolerate. For most cell lines, the final DMSO concentration should not exceed 0.5%, with ≤ 0.1% being safest.[1][3]
-
Thaw Stock Solution: Thaw one aliquot of your concentrated DMSO stock solution at room temperature.
-
Serial or Intermediate Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial or intermediate dilution.
-
Example: To get a final concentration of 100 µM CPTH2 and 0.1% DMSO in 1 mL of media:
-
Prepare a 200X intermediate stock by diluting your 10 mM stock solution in sterile cell culture medium or PBS. This step is often where precipitation can occur if not done rapidly.
-
A more robust method is to calculate the small volume of DMSO stock to add directly to the final volume of media.
-
Add 1 µL of 100 mM DMSO stock to 999 µL of media to get 100 µM CPTH2 and 0.1% DMSO.
-
If your stock is 10 mM, you would add 10 µL to 990 µL of media. This results in a final DMSO concentration of 1%, which may be too high for sensitive cells.[3] Therefore, using a higher concentration DMSO stock is preferable to keep the final solvent volume low.
-
-
-
Final Dilution Step: Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium. Crucially, pipette the media vigorously or vortex gently immediately upon adding the DMSO stock to ensure rapid dispersal. Do not add the media to the small drop of DMSO stock.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate batch of media. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store aqueous working solutions of this compound, as precipitation can occur over time.
Signaling Pathway Diagram
This compound inhibits histone acetyltransferases (HATs), leading to a decrease in histone acetylation, which alters gene expression and can ultimately trigger apoptosis.
Caption: Mechanism of action for this compound.
References
Determining the effective dose of CPTH2 hydrochloride for animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of CPTH2 hydrochloride for animal studies. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of histone acetyltransferases (HATs).[1][2] Specifically, it has been shown to inhibit the activity of Gcn5 (General Control Nonderepressible 5) and p300 (E1A binding protein p300).[1] By inhibiting these enzymes, CPTH2 prevents the acetylation of histones and other proteins, which plays a crucial role in the regulation of gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like CPTH2 valuable research tools.[1][3]
Q2: Has an effective in vivo dose for this compound been established in animal models?
To date, publicly available literature does not specify a definitive, universally effective in vivo dose of this compound for all animal models and disease states. The optimal dose is highly dependent on the specific animal model, the disease being studied, the route of administration, and the desired therapeutic effect. Therefore, it is crucial for researchers to perform initial dose-finding studies to determine the optimal dosage for their specific experimental context.
Q3: Are there any starting points for dose-finding studies based on related compounds?
Yes, studies on other HAT inhibitors with overlapping targets can provide a valuable starting point. For instance, in a neuroblastoma xenograft model using NMRI:nu/nu mice, the HAT inhibitors PU139 and PU141 were evaluated. PU139 is a pan-HAT inhibitor that targets Gcn5, PCAF, CBP, and p300.[1] The study established a maximum tolerated dose (MTD) for both compounds.
Table 1: In Vivo Dosing of Structurally Related HAT Inhibitors [1]
| Compound | Animal Model | Cell Line | Route of Administration | Maximum Tolerated Dose (MTD) |
| PU139 | NMRI:nu/nu mice | SK-N-SH (Neuroblastoma) | Intraperitoneal (i.p.) | 25 mg/kg |
| PU141 | NMRI:nu/nu mice | SK-N-SH (Neuroblastoma) | Intraperitoneal (i.p.) | 25 mg/kg |
Researchers can use this MTD as a preliminary upper limit in their dose-ranging studies for this compound, adjusting as necessary based on observed toxicity and efficacy.
Troubleshooting and Experimental Guides
Q4: How should I prepare this compound for in vivo administration?
A recommended formulation for preparing a stock solution of CPTH2 for oral or intraperitoneal injection is available.
Table 2: Suggested Formulation for CPTH2 Administration
| Component | Volume/Amount |
| Stock Solution | |
| CPTH2 | Varies |
| DMSO | To desired concentration |
| Working Solution | |
| CPTH2 Stock Solution | 1 part |
| PEG300 | 4 parts |
| Tween-80 | 0.5 parts |
| Saline (0.9% NaCl) | 4.5 parts |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
This protocol outlines a general procedure for determining the MTD of this compound in a mouse model.
Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., as described in Table 2)
-
Appropriate animal model (e.g., BALB/c or C57BL/6 mice)
-
Standard animal monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 animals per group). The dose range should be selected based on available data for related compounds (see Table 1).
-
Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for up to 14 days. Key parameters to monitor include:
-
Body weight changes
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, agitation)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% reduction in body weight and does not lead to mortality or severe clinical signs of distress.
Visualizations
Signaling Pathway of HAT Inhibition
Caption: Inhibition of HATs by this compound.
Experimental Workflow for Dose Determination
Caption: Workflow for determining the effective dose.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p300-HAT alters global gene expression and represses HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of CPTH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of CPTH2 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
For optimal stability, solid this compound should be stored at -20°C.[1] Some suppliers also indicate storage at 2-8°C is acceptable for the solid form.[2]
2. How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared by dissolving this compound in solvents such as DMSO, DMF, or ethanol.[2][3] It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] Store stock solutions at -20°C for up to 6 months or at -80°C for extended stability.[2][4] Always protect solutions from light.[4]
3. What is the stability of this compound in solid form and in solution?
When stored as a solid at -20°C, this compound is stable for at least one to four years.[1][5] Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[2]
4. What are the known cellular targets of CPTH2?
CPTH2 is an inhibitor of histone acetyltransferases (HATs), primarily targeting Gcn5 (General control of amino acid synthesis protein 5-like 2) and p300 (KAT3B).[3][6] It selectively inhibits the acetylation of histone H3.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Cause: Degradation of this compound in stock solutions.
-
Solution: Ensure stock solutions are stored in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen aliquot.
-
-
Cause: Batch-to-batch variability of the compound.
-
Cause: Sub-optimal cell culture conditions.
-
Solution: Ensure cells are healthy, within a consistent passage number, and free of contamination. The choice of cell line and its metabolic state can influence the response to inhibitors.[10]
-
Issue 2: Precipitation of the compound in cell culture media.
-
Cause: Poor solubility of this compound at the final working concentration.
-
Solution: Do not exceed the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium, typically below 0.5%. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final cell suspension to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.
-
Issue 3: Unexpected cytotoxicity in cell-based assays.
-
Cause: High concentrations of the solvent (e.g., DMSO) or the compound itself.
-
Solution: Perform a dose-response curve for both the compound and the vehicle (solvent) alone to determine the optimal, non-toxic concentration range for your specific cell line. Even at 100 µM, CPTH2 has shown no significant cytotoxicity in some cell lines like HEK293.[4]
-
-
Cause: The inherent mechanism of action of CPTH2.
Issue 4: Variability in in vitro HAT assay results.
-
Cause: Instability of reagents.
-
Solution: Acetyl-CoA is unstable in alkaline and highly acidic conditions.[11] Prepare it fresh or store it appropriately. Ensure the enzyme (Gcn5/p300) has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Cause: Incorrect assay conditions.
Data Summary Tables
Table 1: Long-Term Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Citations |
| Solid | -20°C | ≥ 1 to 4 years | [1] |
| Solid | 2-8°C | Check supplier data | [2] |
| Stock Solution (-20°C) | -20°C | Up to 6 months | [2] |
| Stock Solution (-80°C) | -80°C | > 6 months | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Citation |
| DMSO | 16 mg/mL | [3] |
| DMSO | 50 mg/mL | [2] |
| DMF | 5 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [3] |
Table 3: Potential Degradation of Thiazolyl Hydrazones Under Forced Conditions
Note: Data is based on a structurally similar thiazolylhydrazone derivative and is intended to be indicative of potential liabilities for this compound.
| Stress Condition | Reagents | Observation | Potential Degradation Pathway | Citations |
| Acidic Hydrolysis | 2 M HCl | Minor degradation | Hydrolysis of the hydrazone bond | [2][3][4] |
| Alkaline Hydrolysis | 2 M NaOH | Significant degradation | Hydrolysis of the hydrazone bond | [2][3][4] |
| Oxidation | 0.6% H₂O₂ | Minor degradation | - | [3][4] |
| Oxidation (Metallic Ions) | 0.02 M FeCl₃ | Significant degradation | Complexation with metal ions and potential oxidative degradation | [3][4] |
| Photolysis | Exposure to light | Check for light sensitivity | Photodegradation | [3] |
| Thermolysis | Elevated temperature | Check for thermal stability | Thermal degradation | [3] |
Experimental Protocols & Visualizations
Signaling Pathway of CPTH2 Action
CPTH2 inhibits the histone acetyltransferases Gcn5 and p300. These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. By inhibiting Gcn5 and p300, CPTH2 prevents this process, maintaining a condensed chromatin state and repressing the transcription of target genes.
References
- 1. Histone acetyltransferase activity of yeast Gcn5p is required for the activation of target genes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zaether.com [zaether.com]
- 8. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
CPTH2 hydrochloride degradation and half-life in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of CPTH2 hydrochloride in experimental cell culture settings. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions like cell culture media?
There is currently no published data specifically detailing the degradation rate or half-life of this compound in cell culture medium. However, the chemical structure of CPTH2 contains a hydrazone group, which can be susceptible to hydrolysis in aqueous environments. The stability of the compound can be influenced by the pH, temperature, and composition of the culture medium. For long-term experiments, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: I am observing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
Yes, inconsistent or reduced activity of this compound could be related to its degradation in the culture medium. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable results. This is particularly relevant for experiments with longer incubation times. We recommend preparing fresh working solutions for each experiment and considering a stability assessment as outlined in our troubleshooting guide below.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[1][2][3] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[4] One supplier suggests that stock solutions in DMSO are stable for up to 6 months at -20°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture, which can compromise its stability.
Q4: Are there any components in the culture medium that can affect the stability of this compound?
Certain components in culture media can influence the stability of small molecules. For this compound, factors such as the pH of the medium are critical. While most culture media are buffered to a physiological pH of around 7.4, deviations from this can affect the rate of hydrolysis of the hydrazone moiety. Additionally, the presence of serum, which contains various enzymes, could potentially contribute to the metabolic degradation of the compound.
Troubleshooting Guide: Assessing this compound Stability
If you suspect that the stability of this compound is affecting your experimental results, you can perform a stability study to determine its half-life in your specific cell culture medium.
Experimental Protocol for Determining the Half-Life of this compound in Culture Medium
This protocol outlines a method to quantify the concentration of this compound over time in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a fresh stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike your complete cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Prepare a sufficient volume of the spiked medium for all time points.
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile tubes or wells of a plate.
-
Place the samples in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
-
At each time point, transfer an aliquot of the medium to a new tube and immediately store it at -80°C to halt any further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and column temperature. A UV-Vis detector set at a wavelength where this compound has maximum absorbance should be used.
-
Prepare a standard curve by making serial dilutions of your this compound stock solution in fresh culture medium.
-
Analyze your collected samples and the standards by HPLC.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound, which is the time it takes for the concentration to decrease by 50%. This can be determined from the concentration-time plot.
-
Data Presentation
The quantitative data from your stability experiment can be summarized in a table similar to the template below.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Concentration at 2h] | [Calculated %] |
| 4 | [Concentration at 4h] | [Calculated %] |
| 8 | [Concentration at 8h] | [Calculated %] |
| 12 | [Concentration at 12h] | [Calculated %] |
| 24 | [Concentration at 24h] | [Calculated %] |
| 48 | [Concentration at 48h] | [Calculated %] |
| 72 | [Concentration at 72h] | [Calculated %] |
Factors Influencing Small Molecule Stability in Culture Medium
| Factor | Potential Impact on Stability |
| pH | Can catalyze hydrolysis of susceptible functional groups. |
| Temperature | Higher temperatures generally increase the rate of chemical degradation. |
| Serum Components | Enzymes in serum (e.g., esterases, proteases) can metabolize compounds. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. |
| Medium Composition | Reactive components in the medium can interact with the compound. |
| Dissolved Oxygen | Can lead to oxidation of susceptible compounds. |
Visualizations
Caption: Workflow for determining the stability of this compound in culture medium.
Caption: Key factors influencing the stability of small molecules in cell culture medium.
References
Validation & Comparative
A Comparative Guide to p300 Inhibitors: CPTH2 Hydrochloride vs. C646
In the landscape of epigenetic research and drug discovery, the histone acetyltransferase p300 (also known as KAT3B) has emerged as a critical therapeutic target. As a transcriptional coactivator, p300 plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, notably cancer. This guide provides a detailed comparison of two small molecule inhibitors, CPTH2 hydrochloride and C646, frequently used to probe p300 function.
Overview of this compound and C646
This compound is recognized as a potent histone acetyltransferase (HAT) inhibitor, with primary activity reported against Gcn5 (General control non-derepressible 5).[1][2] While its effects on the Gcn5 network are well-documented, it has also been shown to inhibit p300 and induce apoptosis and reduce invasiveness in cancer cell lines such as clear cell renal carcinoma.[1]
C646 is a widely utilized, selective, and competitive inhibitor of p300.[3][4] It acts by competing with acetyl-CoA for the p300 active site.[5] Its effects on various cancer models have been extensively studied, demonstrating induction of cell cycle arrest and apoptosis.[6]
Mechanism of Action and Potency
The two inhibitors exhibit different primary targets and mechanisms of action. C646 is a well-characterized competitive inhibitor of p300, whereas CPTH2 is primarily a Gcn5 inhibitor with secondary effects on p300.
| Feature | This compound | C646 |
| Primary Target | Gcn5[1][2] | p300[3][4] |
| Secondary Target | p300[1] | CBP (CREB-binding protein) |
| Mechanism of Action (p300) | Substrate-competitive (against Histone H3 for Gcn5)[2] | Competitive with Acetyl-CoA[5] |
| Potency (Ki for p300) | Not explicitly reported | 400 nM[3] |
| Cellular Effects | Induces apoptosis, decreases cell proliferation and invasion[1] | Induces apoptosis, cell cycle arrest, and autophagy[6] |
Cellular Effects and Impact on Signaling Pathways
Both CPTH2 and C646 have been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. C646 has been specifically implicated in the modulation of key signaling pathways regulated by p300, such as the NF-κB pathway, which is crucial in inflammatory responses and cancer.[3] Inhibition of p300 by C646 can lead to a decrease in the acetylation of NF-κB's p65 subunit, thereby reducing its transcriptional activity.[3]
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, detailed protocols for key experiments are provided below.
Histone Acetyltransferase (HAT) Assay (In Vitro)
This assay measures the enzymatic activity of p300 and its inhibition by compounds like CPTH2 and C646.
Materials:
-
Recombinant human p300 protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Inhibitors (this compound, C646) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Radiolabeled [3H]-Acetyl-CoA or a fluorescence-based detection system
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme in a 96-well plate.
-
Add varying concentrations of the inhibitor (CPTH2 or C646) or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding Acetyl-CoA (containing a tracer of [3H]-Acetyl-CoA).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an acid solution (e.g., acetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This method is used to assess the effect of the inhibitors on histone acetylation levels within cells.
Materials:
-
Cell culture reagents
-
This compound and C646
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of CPTH2 or C646 for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.
Cell Viability (MTT) Assay
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound and C646
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CPTH2 or C646 and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound and C646 are valuable tools for studying the roles of histone acetyltransferases in health and disease. C646 is a well-established, potent, and selective inhibitor of p300, making it a preferred choice for studies specifically targeting this enzyme. In contrast, this compound's primary target is Gcn5, with secondary activity against p300. Researchers should consider these differences in target selectivity when designing experiments and interpreting results. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of CPTH2 Hydrochloride and SAHA (HDAC Inhibitor): A Comparative Guide for Researchers
A promising strategy in cancer therapy involves the combination of epigenetic modulators targeting both histone acetylation and deacetylation. This guide provides a comparative analysis of the synergistic effects observed when combining CPTH2 hydrochloride, a histone acetyltransferase (HAT) inhibitor, with Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor. The experimental data presented herein is primarily based on foundational research demonstrating that the inhibition of Gcn5/PCAF, the target of CPTH2, sensitizes cancer cells to HDAC inhibitors like SAHA.
Recent preclinical studies have illuminated a synergistic interaction between inhibitors of Gcn5 (General control non-repressed protein 5) and HDACs, leading to enhanced cancer cell death. This synergy is largely attributed to the induction of oxidative stress, a mechanism that presents a novel therapeutic avenue for researchers, scientists, and drug development professionals.
Data Presentation: Enhanced Cytotoxicity with Combination Therapy
The combination of a Gcn5 inhibitor and an HDAC inhibitor has been shown to be more effective at reducing cancer cell viability than either agent alone. The following table summarizes the enhanced growth-inhibitory effect observed in human colorectal carcinoma HT29 cells upon co-treatment with a Gcn5 inhibitor and the HDAC inhibitor SAHA.
| Treatment Group | Description | Relative Cell Viability (%) |
| Control | Untreated HT29 cells | 100 |
| Gcn5/PCAF siRNA | HT29 cells with silenced GCN5 and PCAF genes | ~95 |
| SAHA (1.25 µM) | HT29 cells treated with SAHA alone | ~80 |
| Gcn5/PCAF siRNA + SAHA (1.25 µM) | HT29 cells with silenced GCN5 and PCAF genes treated with SAHA | ~55 |
Data is extrapolated from findings presented in Gaupel et al., J Cell Biochem, 2015. The study utilized siRNA to knockdown GCN5/PCAF, the human homologs of yeast Gcn5, demonstrating sensitization to the HDAC inhibitor SAHA.
Mechanism of Synergistic Action: The Role of Oxidative Stress
The synergistic cytotoxicity of combined Gcn5 and HDAC inhibition is linked to a significant increase in intracellular reactive oxygen species (ROS). The table below illustrates the fold change in ROS levels in HT29 cells under different treatment conditions.
| Treatment Group | Description | Fold Change in ROS Levels |
| Control | Untreated HT29 cells | 1.0 |
| Gcn5/PCAF siRNA | HT29 cells with silenced GCN5 and PCAF genes | ~1.2 |
| SAHA (2.5 µM) | HT29 cells treated with SAHA alone | ~1.5 |
| Gcn5/PCAF siRNA + SAHA (2.5 µM) | HT29 cells with silenced GCN5 and PCAF genes treated with SAHA | ~2.5 |
This data is based on the findings of Gaupel et al. (2015), which demonstrated a significant increase in ROS accumulation in cells with inhibited Gcn5/PCAF when treated with an HDAC inhibitor.[1] The study also showed that the cytotoxic effects could be abrogated by the use of antioxidants, confirming the central role of oxidative stress in this synergistic interaction.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of CPTH2 and SAHA, and a typical experimental workflow for investigating these effects.
References
Validating Cellular Target Engagement of CPTH2 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of experimental approaches to validate the target engagement of CPTH2 hydrochloride, a known histone acetyltransferase (HAT) inhibitor. We compare its performance with other well-characterized HAT inhibitors—Anacardic Acid, Garcinol, and C646—and provide detailed experimental protocols to support your research.
This compound is a potent inhibitor of histone acetyltransferases, primarily targeting Gcn5 and p300/KAT3B.[1][2][3] By inhibiting these enzymes, it modulates the acetylation of histone H3, a key epigenetic modification, leading to the induction of apoptosis and a reduction in cell proliferation and invasion in various cancer cell lines.[2][3] This guide will delve into the methods used to quantify its activity and confirm its engagement with cellular targets, drawing comparisons with other inhibitors that target similar pathways.
Comparative Analysis of HAT Inhibitor Potency
The efficacy of a chemical inhibitor is fundamentally determined by its potency against its target enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki) are key metrics for this assessment. Below is a summary of the reported inhibitory activities of this compound and its alternatives against their primary HAT targets.
| Inhibitor | Target(s) | IC50 / Ki | Reference(s) |
| This compound | Gcn5 | IC50: 800 µM | |
| p300/KAT3B | - | [1] | |
| Anacardic Acid | p300 | IC50: ~8.5 µM | [4] |
| PCAF | IC50: ~5 µM | [4] | |
| Garcinol | p300 | IC50: 7 µM | |
| PCAF | IC50: 5 µM | ||
| C646 | p300 | Ki: 400 nM | |
| CBP | - |
Note: PCAF (p300/CBP-associated factor) is a Gcn5 homolog.
Experimental Protocols for Target Engagement Validation
Validating target engagement requires a multi-pronged approach, combining in vitro enzymatic assays with cell-based methods that assess the downstream consequences of target inhibition.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.
Protocol: In Vitro HAT Assay with Anacardic Acid [5]
-
Reaction Setup: In a final reaction volume of 50 µL, combine the following in HAT buffer:
-
1 µg (6.25 µM) of recombinant histone H3 (PfH3).
-
30 ng (60 nM) of the recombinant PfGCN5 HAT domain.
-
Varying concentrations of Anacardic Acid (10 to 60 µM) or DMSO as a vehicle control.
-
-
Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 0.1 µCi of [³H]acetyl-CoA.
-
Incubation: Incubate for an additional 10 minutes at 30°C.
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash three times with 50 mM sodium carbonate buffer (pH 9.2). Measure the incorporated radioactivity using a scintillation counter to determine the level of histone acetylation.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit histone acetylation within intact cells, providing evidence of cell permeability and target engagement in a physiological context.
Protocol: Cellular Histone H4 Acetylation Assay with Garcinol [1]
-
Cell Culture and Treatment:
-
Culture HeLa cells in 10-cm dishes until they reach 80-90% confluency.
-
Treat the cells for 6 hours with one of the following conditions:
-
DMSO (vehicle control).
-
0.1 µM Trichostatin A (TSA, an HDAC inhibitor to increase basal acetylation).
-
0.1 µM TSA + 70 µM CPTH6 (a CPTH2 analog).
-
0.1 µM TSA + 20 µM Garcinol.
-
0.1 µM TSA + 40 µM Garcinol.
-
-
-
Cell Lysis:
-
Wash the cells with PBS and collect them by centrifugation.
-
Lyse the cells in 50 µL of 4% SDS lysis buffer (50 mM triethanolamine pH 7.4, 150 mM NaCl, 4% (w/v) SDS) supplemented with a protease inhibitor cocktail and nuclease.
-
Incubate at room temperature for 15 minutes.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel.
-
-
Western Blotting:
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetyl-histone H4 and total histone H4 (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Visualizing the Target Engagement Workflow
To better understand the experimental process for validating target engagement, the following diagrams illustrate the key steps involved.
Caption: A generalized workflow for validating the target engagement of HAT inhibitors.
Direct Validation of Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While the assays described above provide strong evidence of target engagement by measuring downstream effects, the Cellular Thermal Shift Assay (CETSA) offers a more direct method to confirm the physical interaction between a compound and its target protein within the complex environment of the cell.[6] The principle behind CETSA is that the binding of a ligand to its target protein can alter the protein's thermal stability.
Although specific CETSA data for this compound and the selected alternatives is not yet widely available in the public domain, the following generalized protocol can be adapted for these compounds.
Generalized CETSA Protocol [6]
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the target HAT enzyme (e.g., Gcn5 or p300) using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct target engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that relies on a combination of in vitro and cell-based assays. By comparing its activity with other known HAT inhibitors like Anacardic Acid, Garcinol, and C646, researchers can gain a comprehensive understanding of its potency and cellular effects. The provided protocols offer a starting point for these investigations, and the application of direct target engagement assays like CETSA will be instrumental in definitively confirming the interaction of this compound with its intended targets in a physiological setting. This rigorous validation is essential for the continued development of this and other targeted epigenetic modulators.
References
- 1. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Role of Gcn5 in Cellular Processes: A Comparative Analysis of CPTH2 Hydrochloride Inhibition and Genetic Knockdown
For researchers, scientists, and professionals in drug development, understanding the precise effects of chemical inhibitors versus genetic silencing of a target protein is paramount. This guide provides a comprehensive comparison of two widely used methods to probe the function of the histone acetyltransferase Gcn5 (General control non-depressible 5): the small molecule inhibitor CPTH2 hydrochloride and genetic knockdown primarily through RNA interference.
This comparison guide synthesizes experimental data to objectively evaluate the outcomes of both approaches on key cellular processes, including cell viability and apoptosis. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide aims to equip researchers with the necessary information to design and interpret experiments targeting Gcn5.
Quantitative Comparison of Cellular Effects
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound treatment and Gcn5 genetic knockdown on cell viability and apoptosis across various studies and cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and methodologies.
| Intervention | Cell Line | Concentration/ Method | Effect on Cell Viability | Reference |
| This compound | Clear Cell Renal Carcinoma (ccRCC) | 100 µM | Significant decrease after 48 hours | [1] |
| This compound | Yeast (gcn5Δ strain) | 0.2, 0.5, 1 mM | Inhibition of growth | [1] |
| Gcn5 Knockdown | Urothelial Carcinoma Cells (BFTC-905, UM-UC-3) | siRNA | Diminished viability after 72 hours | [2] |
| Gcn5 Knockdown | Human Hepatoma (VA13) | siRNA | Not specified | [3] |
Table 1: Comparison of Effects on Cell Viability. This table outlines the observed effects of this compound and Gcn5 knockdown on the viability of different cell lines.
| Intervention | Cell Line | Concentration/ Method | Effect on Apoptosis | Reference |
| This compound | Clear Cell Renal Carcinoma (ccRCC) | 100 µM | Drastic increase in apoptotic/dead cell population after 48 hours | [1] |
| CPTH6 (related thiazole derivative) | Human Leukemia (U-937) | 100 µmol/L | ~40% TUNEL-positive cells | [4] |
| Gcn5 Knockdown | Urothelial Carcinoma Cells | siRNA | Moderately increased caspase-3/7 activity | [2] |
| Gcn5 Knockdown | Dopaminergic Neuronal Cells | Not specified | Upregulation of Bim-mediated apoptosis | [5] |
Table 2: Comparison of Effects on Apoptosis. This table summarizes the pro-apoptotic effects observed following treatment with this compound and genetic knockdown of Gcn5.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for key experiments cited in this guide.
shRNA-mediated Gcn5 Knockdown
Short hairpin RNA (shRNA) delivered via lentiviral vectors is a common method for achieving stable gene knockdown.
-
shRNA Design and Cloning: Design at least two shRNA sequences targeting the Gcn5 mRNA. Synthesize and clone these shRNAs into a suitable lentiviral vector (e.g., pLKO.1).
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.
-
Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection. Determine the viral titer using a suitable method (e.g., qPCR or flow cytometry).
-
Transduction of Target Cells: Transduce the target cells with the lentiviral particles at a desired multiplicity of infection (MOI).
-
Selection and Verification: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin). Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the appropriate vehicle control. For Gcn5 knockdown experiments, cells would have been previously transduced and selected.
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle. For knockdown experiments, use the stably transduced cells. After the treatment period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying the observed cellular effects, the following diagrams illustrate the Gcn5 signaling pathway and a typical experimental workflow.
Figure 1: Gcn5 Signaling Pathway in Cancer.
Figure 2: Experimental Workflow for Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. KNOCKDOWN OF GCN5 HISTONE ACETYLTRANSFERASE by siRNA DECREASES ETHANOL INDUCED HISTONE ACETYLATION AND AFFECTS DIFFERENTIAL EXPRESSION OF GENES IN HUMAN HEPATOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. α-Synuclein upregulates bim-mediated apoptosis by negatively regulating endogenous GCN5 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CPTH2 Hydrochloride and Other Histone Acetyltransferase Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The reversible acetylation of histone proteins, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical epigenetic mechanism controlling gene expression. Dysregulation of this process is a hallmark of many cancers, making the enzymes involved attractive therapeutic targets. Histone acetyltransferase inhibitors (HATi) represent a promising class of anti-cancer agents. This guide provides a head-to-head comparison of CPTH2 hydrochloride and other notable HATis, focusing on their performance in preclinical cancer models, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent inhibitor of the GCN5 and p300/CBP families of histone acetyltransferases. Its anti-cancer effects stem from its ability to induce apoptosis, inhibit cell proliferation, and reduce the invasive potential of cancer cells. This guide compares this compound with other well-characterized HATis, including the pan-HAT inhibitor PU139, and the natural product-derived inhibitors Anacardic Acid and Garcinol. The comparative data presented herein, collated from various studies, highlights the distinct and overlapping target specificities and cellular effects of these compounds, offering a valuable resource for researchers in oncology and drug development.
Comparative Performance of HAT Inhibitors
The efficacy of various HAT inhibitors is summarized below, detailing their target enzymes, inhibitory concentrations, and effects on different cancer cell lines. It is important to note that the presented values are collated from different studies and experimental conditions may vary.
Table 1: Target Specificity and Enzymatic Inhibition (IC50)
| Inhibitor | Target HAT(s) | IC50 (µM) | Reference(s) |
| This compound | GCN5, p300 (KAT3B) | Not explicitly quantified in provided search results | [1] |
| PU139 | GCN5 | 8.39 | [2] |
| PCAF | 9.74 | [2] | |
| CBP | 2.49 | [2] | |
| p300 | 5.35 | [2] | |
| Anacardic Acid | p300, PCAF, Tip60 | Not explicitly quantified in provided search results | [3] |
| Garcinol | p300/CBP, PCAF | ~5-7 µM for p300 and PCAF | [4][5] |
Table 2: Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (GI50/IC50)
| Inhibitor | Cancer Cell Line | Cell Type | GI50/IC50 (µM) | Reference(s) |
| This compound | ccRCC-786-O | Clear Cell Renal Carcinoma | Effective at 100 µM | [1][6] |
| HCT116 | Colon Cancer | Dose-dependent inhibition | [7] | |
| PU139 | A431 | Epidermoid Carcinoma | <60 | [2] |
| A549 | Lung Adenocarcinoma | <60 | [2] | |
| A2780 | Ovarian Carcinoma | <60 | [2] | |
| HepG2 | Hepatocellular Carcinoma | <60 | [2] | |
| SW480 | Colon Adenocarcinoma | <60 | [2] | |
| U-87 MG | Glioblastoma | <60 | [2] | |
| HCT116 | Colon Carcinoma | <60 | [2] | |
| SK-N-SH | Neuroblastoma | <60 | [2] | |
| MCF7 | Breast Carcinoma | <60 | [2] | |
| HL-60 | Promyelocytic Leukemia | 3.42 | [2] | |
| Anacardic Acid | MCF-7 | Breast Cancer | 18.90 (µg/mL) | |
| HepG-2 | Hepatocellular Carcinoma | 26.10 (µg/mL) | ||
| MKN-45 | Gastric Cancer | 17.73 (µg/mL) | ||
| MDA-MB-231 | Breast Cancer | 19.7 | [8] | |
| RH30 | Rhabdomyosarcoma | 54.02 | [9] | |
| RD | Rhabdomyosarcoma | 52.6 | [9] | |
| Garcinol | BxPC-3 | Pancreatic Cancer | 20 | [4] |
| SH-SY5Y | Neuroblastoma | 6.30 - 7.78 | [10] | |
| RH30 | Rhabdomyosarcoma | 16.91 | [9] | |
| RD | Rhabdomyosarcoma | 15.95 | [9] |
Table 3: Observed Cellular Effects in Cancer Models
| Inhibitor | Cellular Effects | Cancer Model(s) | Reference(s) |
| This compound | Induces apoptosis, decreases cell proliferation and invasion, reduces acetylation of Histone H3. | Clear Cell Renal Carcinoma (ccRCC-786-O), Colon Cancer (HCT116) | [1][6][7] |
| PU139 | Triggers caspase-independent cell death, induces histone hypoacetylation. | Neuroblastoma (SK-N-SH), various other cancer cell lines | [2][11] |
| Anacardic Acid | Induces apoptosis, inhibits cell cycle progression (G1 arrest), reduces cell proliferation. | Breast Cancer (MCF-7, MDA-MB-231), Pancreatic Cancer, Rhabdomyosarcoma (RH30, RD) | [8][9][12] |
| Garcinol | Induces apoptosis, cell cycle arrest (G2/M), reduces cell proliferation and clonogenicity. | Breast Cancer, Pancreatic Cancer, Rhabdomyosarcoma (RH30, RD) | [4][9][13] |
Signaling Pathways and Experimental Workflows
The inhibition of HATs can impact multiple signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of a key pathway and a typical experimental workflow for evaluating HAT inhibitors are provided below.
Caption: Simplified signaling pathway modulated by HAT inhibitors.
Caption: General experimental workflow for evaluating HAT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.
-
Principle: A recombinant HAT enzyme is incubated with a histone substrate (e.g., histone H3 peptide) and the acetyl donor, acetyl-CoA, in the presence or absence of the inhibitor. The level of histone acetylation is then quantified.
-
Materials:
-
Recombinant HAT enzyme (e.g., GCN5, p300)
-
Histone H3 peptide
-
Acetyl-CoA
-
HATi (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Detection antibody specific for acetylated histone lysine residue (e.g., anti-acetyl-H3K14)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the HAT inhibitor at various concentrations.
-
Add the recombinant HAT enzyme to initiate the reaction.
-
Add acetyl-CoA to start the acetylation process and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the specific acetylated histone mark.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the IC50 of the inhibitor.
-
Cell Viability and Proliferation Assays (MTT/SRB)
These assays determine the effect of the HATi on the viability and growth of cancer cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total protein content.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HATi (e.g., this compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
SRB solution (Sulforhodamine B)
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HATi for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
-
Western Blot Analysis for Histone Acetylation
This method is used to assess the in-cellulo effect of the HATi on global histone acetylation levels.
-
Principle: Cancer cells are treated with the HATi, and whole-cell lysates are analyzed by western blotting using antibodies specific for acetylated histones.
-
Materials:
-
Cancer cell line
-
HATi
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Treat cells with the HATi at the desired concentration and duration.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the acetylated histone mark.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., total histone H3 or β-actin).
-
Clinical Landscape
While preclinical studies have demonstrated the promise of HAT inhibitors, their translation to the clinic is still in its early stages compared to HDAC inhibitors. Currently, a few p300/CBP inhibitors are in clinical trials for various cancers.[14] For instance, FT-7051 is a CBP/p300 inhibitor that has entered a Phase 1 study for metastatic castration-resistant prostate cancer.[15] Another example is EP31670, a dual BET and CBP/p300 inhibitor, which is being evaluated in patients with advanced solid tumors and hematological malignancies.[16][17] There is a clear need for further clinical investigation to validate the therapeutic potential of GCN5-specific inhibitors like this compound in cancer treatment.
Conclusion
This compound and other histone acetyltransferase inhibitors represent a promising avenue for epigenetic cancer therapy. This guide provides a comparative overview of their preclinical performance, highlighting their distinct target profiles and cellular effects. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of HATis in various cancer models. As our understanding of the epigenetic landscape of cancer deepens, targeted inhibition of histone acetyltransferases is poised to become an increasingly important strategy in the oncologist's armamentarium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Histone Acetyltransferase GCN5 Expression Is Elevated and Regulated by c-Myc and E2F1 Transcription Factors in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anacardic acid inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug [mdpi.com]
- 14. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Antifungal Activities of CPTH2 Hydrochloride and Caspofungin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of CPTH2 hydrochloride and the established drug, caspofungin. This report synthesizes available experimental data on their mechanisms of action, in vitro efficacy, and the cellular pathways they influence.
Executive Summary
Caspofungin, a member of the echinocandin class, is a widely used antifungal agent with a well-characterized mechanism of action targeting the fungal cell wall. This compound, a histone acetyltransferase (HAT) inhibitor, has emerged as a compound with potent antifungal activity, particularly against Candida species of the CTG clade. While both exhibit fungicidal properties, their cellular targets and spectrum of activity show notable differences. This guide presents a side-by-side comparison of their antifungal profiles based on available in vitro data.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and caspofungin against various fungal pathogens. MIC values are a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | ~1.05 (IC50)[1] | 0.25 - 1.0[2][3] |
| Candida glabrata | - | 0.25 - 0.5[3] |
| Candida parapsilosis | - | 0.25 - 2.0[2] |
| Candida tropicalis | - | 0.25 - 0.5[3] |
| Candida krusei | - | 0.5 - 1.0[3] |
| Candida guilliermondii | - | >8[3] |
| Aspergillus fumigatus | - | 0.06 (MEC90)[4] |
| Aspergillus flavus | - | ≤1[4] |
| Aspergillus niger | - | ≤1[4] |
| Aspergillus terreus | - | 0.5 (MEC90)[5] |
Note: The activity of this compound has been primarily documented against CTG clade Candida species. The IC50 value for C. albicans is approximately 3.0 µM[1], which has been converted to µg/mL for this table (Molecular Weight of this compound is 350.88 g/mol ). Data for a broader range of fungi are not as readily available as for caspofungin. MEC (Minimum Effective Concentration) is often used for echinocandins against molds and represents the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
Mechanism of Action
This compound: This compound is known as a histone acetyltransferase (HAT) inhibitor.[2][6] However, its antifungal mechanism appears to be independent of the inhibition of the Gcn5 HAT.[1] Deletion of the GCN5 gene in Candida albicans actually increases its sensitivity to CPTH2.[1] The precise antifungal target and pathway remain an active area of research.
Caspofungin: As an echinocandin, caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8] This disruption of cell wall integrity leads to osmotic instability and cell death.[8][9] This target is absent in mammalian cells, contributing to the selective toxicity of caspofungin.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO for CPTH2, water for caspofungin). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standard growth medium, such as RPMI 1640.[3][5]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells (or conidia for molds) is prepared and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[10]
-
Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For caspofungin against molds, the endpoint may be the Minimum Effective Concentration (MEC), which is the lowest concentration causing the formation of abnormal hyphal growth.[4]
Cell Viability Assay (XTT Assay)
To assess the fungicidal activity of the compounds, a cell viability assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay can be employed. This colorimetric assay measures the metabolic activity of viable cells.
-
Fungal Cell Treatment: Fungal cells are incubated with various concentrations of the antifungal agent for a defined period.
-
XTT Labeling: An XTT labeling solution, which contains XTT and an electron-coupling agent, is added to the cell cultures.
-
Incubation: The cultures are incubated to allow metabolically active cells to reduce the XTT tetrazolium salt to a soluble formazan dye.
-
Quantification: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 450-500 nm) using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
References
- 1. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Caspofungin, Itraconazole, Posaconazole, Ravuconazole, Voriconazole, and Amphotericin B against 448 Recent Clinical Isolates of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Governing the Caspofungin Paradoxical Effect in <named-content content-type="genus-species">Aspergillus fumigatus</named-content> [agris.fao.org]
- 7. Exposure to caspofungin activates Cap and Hog pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating the Specificity of CPTH2 Hydrochloride Against Other Acetyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone acetyltransferase (HAT) inhibitor, CPTH2 hydrochloride, evaluating its specificity against a panel of acetyltransferases. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and chemical biology.
Introduction to this compound
This compound is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs).[1] Primarily recognized for its inhibitory action against the Gcn5 acetyltransferase, it has also demonstrated activity against p300 (KAT3B).[1][2] Some evidence also suggests a dual inhibitory effect on both GCN5 and p300/CBP-associated factor (PCAF).[3] Understanding the specificity of this compound is crucial for its application as a chemical probe in research and for its potential therapeutic development.
Comparative Inhibitory Activity
| Acetyltransferase | IC50 (µM) | Comments | Reference |
| Gcn5 | 800 | The unit is reported as mM in the source, which is likely a typographical error and should be interpreted with caution. | [4] |
| p300 (KAT3B) | Activity reported, but specific IC50 not provided. | CPTH2 has been shown to inhibit p300 in cellular and in vitro assays. | [1][2] |
| PCAF | Activity reported, but specific IC50 not provided. | Described as having dual inhibitory effects on GCN5 and PCAF. | [3] |
Note: The significant discrepancy in the reported IC50 value for Gcn5 highlights the need for standardized and comprehensive screening of this compound against a broad panel of acetyltransferases to definitively establish its selectivity profile.
Signaling Pathway of Histone Acetylation
Histone acetyltransferases play a critical role in the regulation of gene expression by modifying the chromatin structure. The following diagram illustrates the general mechanism of histone acetylation and its impact on transcription.
Caption: General mechanism of histone acetylation and its inhibition by CPTH2.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against acetyltransferases is typically performed using in vitro biochemical assays. While a specific detailed protocol for the IC50 determination of CPTH2 across a panel of HATs is not available in a single peer-reviewed publication, a general methodology can be outlined based on standard practices in the field.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (General Protocol)
This protocol describes a common method to measure the inhibitory effect of a compound on the activity of a specific histone acetyltransferase.
1. Reagents and Materials:
-
Recombinant human histone acetyltransferase (e.g., Gcn5, p300, PCAF)
-
Histone substrate (e.g., Histone H3 peptide, core histones)
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid (for radioactive assays) or specific antibodies (for ELISA or Western blot)
-
96-well microplates
2. Assay Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, histone substrate, and the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Enzyme Addition: Add the recombinant HAT to each well to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection of Acetylation:
-
Radioactive Method: If using [3H]-Acetyl-CoA, stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [3H]-Acetyl-CoA. The amount of incorporated radioactivity, corresponding to the level of histone acetylation, is then measured using a scintillation counter.
-
Non-Radioactive Methods (ELISA/Western Blot): The reaction is stopped, and the level of a specific histone acetylation mark is detected using an antibody that recognizes the acetylated lysine residue. The signal is then quantified using a plate reader (for ELISA) or densitometry (for Western blot).
-
3. Data Analysis:
-
The percentage of HAT activity is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Specificity Screening
The following diagram illustrates a typical workflow for assessing the specificity of a HAT inhibitor like this compound.
Caption: A typical workflow for identifying and characterizing the specificity of HAT inhibitors.
Conclusion
References
Comparative Guide to the In Vitro and In Vivo Activity of CPTH2 Hydrochloride and Alternative Histone Acetyltransferase Inhibitors
This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor CPTH2 hydrochloride with other notable HAT inhibitors: Anacardic Acid, Garcinol, C646, and NU9056. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their in vitro and in vivo activities, supported by experimental data and protocols.
Introduction to Histone Acetyltransferase Inhibitors
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity has been implicated in various diseases, including cancer, making HATs attractive therapeutic targets. This guide focuses on this compound and compares its activity with other well-characterized HAT inhibitors.
In Vitro Activity Comparison
The in vitro activity of HAT inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of specific HATs and their effects on cultured cells, such as inhibiting cell proliferation, inducing apoptosis, and preventing cell invasion.
Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors against specific HAT enzymes.
| Inhibitor | Target HAT(s) | IC50 Value(s) | Reference(s) |
| This compound | Gcn5, p300 | Gcn5: Not specified in provided results; p300: Activity reported, but no specific IC50 | [1] |
| Anacardic Acid | p300, PCAF | p300: ~8.5 µM, PCAF: ~5 µM | |
| Garcinol | p300, PCAF | p300: 7 µM, PCAF: 5 µM | [2] |
| C646 | p300/CBP | Ki: 400 nM | [3] |
| NU9056 | Tip60, p300, PCAF, Gcn5 | Tip60: <2 µM, p300: 60 µM, PCAF: 36 µM, Gcn5: >100 µM | [4] |
Cellular Activity
The following table summarizes the reported in vitro effects of the compared HAT inhibitors on various cancer cell lines.
| Inhibitor | Cell Line(s) | Effect(s) | Concentration(s) | Reference(s) |
| This compound | ccRCC-786-O | Decreased cell proliferation, induced apoptosis, counteracted invasion and migration | 100 µM | [1] |
| Anacardic Acid | MDA-MB-231 (breast cancer) | Anti-proliferative activity, G0/G1 phase cell cycle arrest, induced apoptosis, suppressed cell invasion and migration | IC50: 19.7 µM (24h) | [5] |
| Garcinol | MDA-MB-231, DU145, BxPC-3 | Inhibited cell invasion | 25 µM | [2] |
| C646 | PSN1, MIAPaCa2, Panc1 (pancreatic cancer) | Induced G2/M arrest, induced apoptosis | 30-40 µM | [6] |
| NU9056 | LNCaP (prostate cancer) | Inhibited cellular proliferation, induced apoptosis | GI50: 8–27 µM | [4] |
In Vivo Activity Comparison
In vivo studies in animal models are crucial for evaluating the therapeutic potential of HAT inhibitors. This section compares the reported in vivo effects of the selected compounds.
| Inhibitor | Animal Model | Effect(s) | Dose(s) | Reference(s) |
| This compound | Yeast (Saccharomyces cerevisiae) | Decreased acetylation of bulk histone H3 at the specific H3-AcK14 site | Not specified | [7] |
| Anacardic Acid | Breast cancer xenograft in mice | Reduced tumor growth | 2.5 mg/kg and 5 mg/kg daily (subcutaneous) | [8] |
| Garcinol | MDA-MB-231 breast cancer xenograft in mice | Significantly inhibited tumor growth | Not specified | [2] |
| C646 | Pancreatic cancer xenograft in mice | Suppressed tumor growth | Not specified | [6] |
| NU9056 | Anaplastic thyroid carcinoma xenograft in mice | Slower tumor growth | 200 µ g/100 g every 2 days (intraperitoneal) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a general method for measuring HAT activity in vitro.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Enzyme and Substrate Addition : To each well of a microplate, add the recombinant HAT enzyme (e.g., p300, Gcn5) and the histone substrate (e.g., core histones or a specific histone peptide).
-
Inhibitor Treatment : Add varying concentrations of the HAT inhibitor (e.g., this compound) or vehicle control to the wells.
-
Initiation of Reaction : Start the reaction by adding [3H]-acetyl-CoA.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction : Stop the reaction by adding an acid solution (e.g., acetic acid).
-
Detection : Spot the reaction mixture onto a filter paper, wash to remove unincorporated [3H]-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the HAT inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization.
-
Cell Treatment : Treat cells with the HAT inhibitor or vehicle control for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation : Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding : Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant Addition : Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Inhibitor Treatment : Add the HAT inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation : Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting : Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the HAT inhibitors and a typical experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KAT5 Inhibitor NU9056 Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CPTH2 Hydrochloride's Apoptotic Potential Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. The selective triggering of this pathway in malignant cells while sparing healthy tissue is the hallmark of a successful anticancer agent. In the landscape of novel therapeutic candidates, CPTH2 hydrochloride has emerged as a promising histone acetyltransferase (HAT) inhibitor with demonstrated pro-apoptotic effects in various cancer cell lines. This guide provides an objective comparison of the apoptotic potential of this compound against established anticancer drugs—Doxorubicin, Cisplatin, and Etoposide. The data presented herein is intended to offer a clear, evidence-based perspective for researchers and drug development professionals evaluating the therapeutic promise of this compound.
Mechanism of Action: A Tale of Different Pathways
This compound exerts its anticancer effects by inhibiting histone acetyltransferases (HATs), specifically Gcn5 and p300.[1] This inhibition leads to a reduction in histone H3 acetylation, resulting in chromatin condensation, cell cycle arrest, and the subsequent activation of the apoptotic cascade.
In contrast, the comparator drugs in this guide utilize distinct mechanisms to induce apoptosis:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks. This DNA damage triggers a cascade of events culminating in apoptosis.
-
Cisplatin: This platinum-based compound forms cross-links with DNA, distorting its structure and interfering with DNA replication and repair mechanisms. The resulting DNA damage is a potent inducer of apoptosis.
-
Etoposide: Another topoisomerase II inhibitor, etoposide forms a complex with the enzyme and DNA, leading to permanent DNA strand breaks and the initiation of the apoptotic pathway.
Quantitative Comparison of Apoptotic Potential
To provide a clear and concise comparison, the following table summarizes the available quantitative data on the apoptotic potential of this compound and the selected anticancer drugs in the human leukemia cell line U937. It is important to note that direct comparative studies for this compound are limited, and the data for CPTH2 is based on its close analog, CPTH6.
| Compound | Cell Line | Metric | Value | Concentration | Time (hours) | Citation(s) |
| CPTH6 (analog of CPTH2) | U937 | % Apoptosis (sub-G1) | ~40% | 100 µM | 72 | [2][3] |
| U937 | % TUNEL Positive | ~40% | 100 µM | 72 | [2][3] | |
| Doxorubicin | U937 | % Apoptosis | 55.1% | 1 µM | 24 | [4][5] |
| U937 | IC50 | 0.06 µg/mL | - | - | [6] | |
| Cisplatin | U937 | Cell Death | Time-dependent | 20 µg/mL | - | [7] |
| U937 | IC50 | 5.3 µM | - | - | [8] | |
| Etoposide | U937 | % Apoptosis | >95% | 10 µM | 30 | [9] |
| U937 | Culture Extinction | 100% | 50 µM | 24 | [10] | |
| U937 | Culture Extinction | 100% | 0.5 µM | 72 | [10] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental protocols. Further head-to-head studies are warranted for a definitive comparison.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in apoptosis induction and the experimental approach to its quantification, the following diagrams are provided.
Caption: Apoptotic signaling pathways initiated by this compound and conventional anticancer drugs.
Caption: Experimental workflow for comparing the apoptotic potential of anticancer compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, Cisplatin, and Etoposide in culture medium. Replace the medium in each well with 100 µL of the drug solutions at various concentrations. Include untreated control wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at the desired concentrations and for the specified time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.
Conclusion
This compound demonstrates significant potential as a pro-apoptotic agent in cancer cells through its unique mechanism of HAT inhibition. While direct quantitative comparisons with established anticancer drugs are still emerging, the available data suggests that it can induce apoptosis to a degree comparable with agents like Doxorubicin, Cisplatin, and Etoposide, particularly in leukemia cell lines. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research into the precise apoptotic potential and therapeutic efficacy of this compound, ultimately paving the way for its potential clinical application. Further head-to-head comparative studies are crucial to fully elucidate its position in the landscape of anticancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization of U937 leukemia cells to doxorubicin by the MG132 proteasome inhibitor induces an increase in apoptosis by suppressing NF-kappa B and mitochondrial membrane potential loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of U937 leukemia cells to doxorubicin by the MG132 proteasome inhibitor induces an increase in apoptosis by suppressing NF-kappa B and mitochondrial membrane potential loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CPTH2 Hydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step information for the proper disposal of CPTH2 hydrochloride, a potent histone acetyltransferase (HAT) inhibitor. By ensuring safe laboratory practices, we aim to be your trusted partner in scientific discovery, providing value that extends beyond the product itself.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, responsible chemical management in a laboratory setting necessitates a structured approach to its disposal.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Synonym | 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone-cyclopentanone, monohydrochloride[1] |
| CAS Number | 2108899-91-6[1] |
| Molecular Formula | C₁₄H₁₅Cl₂N₃S[2][3] |
| Molecular Weight | 328.26[2][3] |
| Appearance | Crystalline solid[4] |
| Solubility | DMF: 5 mg/ml, DMSO: 16 mg/ml, Ethanol: 5 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml[3][5] |
| Flammability | Product is not flammable[1] |
| Stability | Stable. Avoid strong oxidizing agents.[1] |
| Hazard Ratings | NFPA: Health = 0, Fire = 0, Reactivity = 0; HMIS: Health = 0, Fire = 0, Reactivity = 0[1] |
Step-by-Step Disposal Protocol
While the SDS for this compound suggests that smaller quantities can be disposed of with household waste, adopting a more rigorous laboratory disposal procedure is recommended to ensure maximum safety and compliance with institutional policies.[1]
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling any chemical.
2. For Small, Uncontaminated Quantities (typically < 1 gram):
-
Solid Waste:
-
Ensure the this compound is in a sealed, clearly labeled container. The label should include the full chemical name.
-
This primary container should then be placed in a secondary, larger container designated for non-hazardous laboratory waste.
-
Dispose of this secondary container according to your institution's guidelines for non-hazardous solid waste.
-
-
Aqueous Solutions:
-
While the substance has no specific environmental hazards listed, it is prudent to avoid direct drain disposal.[1]
-
Absorb the liquid onto an inert material (e.g., vermiculite, sand).
-
Treat the absorbed material as solid waste, as described above.
-
3. For Larger Quantities or Contaminated Waste:
-
Any this compound waste that is mixed with hazardous solvents or other regulated chemicals must be treated as hazardous waste.
-
Collect the waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's established procedures for hazardous waste pickup and disposal.
4. Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., ethanol, DMSO).[3][5]
-
Collect the first rinse as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided your institutional guidelines permit it.
-
After rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
